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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Methyl 3-iodo-2-methoxybenzoate

Introduction Methyl 3-iodo-2-methoxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the fields...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-iodo-2-methoxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the fields of pharmaceutical development and material science, where the specific arrangement of the iodo, methoxy, and methyl ester functional groups allows for a variety of subsequent chemical transformations.[1][2] The presence of the iodine atom, for instance, facilitates cross-coupling reactions, while the ester and methoxy groups can be modified to build molecular complexity. This guide provides an in-depth examination of a reliable and regioselective pathway for the synthesis of Methyl 3-iodo-2-methoxybenzoate, intended for researchers, scientists, and professionals in drug development.

Chapter 1: Strategic Synthesis Design and Pathway Selection

The synthesis of a polysubstituted benzene ring like Methyl 3-iodo-2-methoxybenzoate requires careful strategic planning to ensure the correct placement of each substituent. A primary challenge lies in controlling the regioselectivity of the iodination step.

Retrosynthetic Analysis

A retrosynthetic approach to Methyl 3-iodo-2-methoxybenzoate suggests that the iodo group can be installed via a Sandmeyer-type reaction from a corresponding primary amine. This is often a superior strategy to direct electrophilic iodination.

G Methyl 3-iodo-2-methoxybenzoate Methyl 3-iodo-2-methoxybenzoate Aryl Diazonium Salt Aryl Diazonium Salt Methyl 3-iodo-2-methoxybenzoate->Aryl Diazonium Salt C-I bond formation Methyl 3-amino-2-methoxybenzoate Methyl 3-amino-2-methoxybenzoate Aryl Diazonium Salt->Methyl 3-amino-2-methoxybenzoate Diazotization

Caption: Retrosynthetic analysis of Methyl 3-iodo-2-methoxybenzoate.

The Challenge of Direct Iodination

Direct electrophilic iodination of a precursor like 2-methoxybenzoic acid or methyl 2-methoxybenzoate is a less favorable approach. The methoxy group (-OCH₃) is a strong ortho, para-director, while the carboxylic acid (-COOH) or ester (-COOCH₃) group is a meta-director. This combination of directing effects would likely lead to a mixture of iodinated isomers, primarily at positions 5 and potentially 1, making the isolation of the desired 3-iodo isomer difficult and inefficient.

The Sandmeyer Reaction: A Regioselective Solution

The Sandmeyer reaction provides a robust and highly regioselective method for introducing a halide onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by the halide.[3][4][5] This pathway allows for the precise installation of the iodine atom at the 3-position, starting from methyl 3-amino-2-methoxybenzoate. The amino group dictates the position of the incoming substituent, thus overcoming the regioselectivity challenges of direct iodination.

Chapter 2: The Primary Synthesis Pathway via Sandmeyer Reaction

The recommended synthesis of Methyl 3-iodo-2-methoxybenzoate is a two-step process starting from methyl 3-amino-2-methoxybenzoate. This involves the diazotization of the primary amine followed by an iododediazoniation reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iododediazoniation Methyl 3-amino-2-methoxybenzoate Methyl 3-amino-2-methoxybenzoate Aryl Diazonium Salt Aryl Diazonium Salt Methyl 3-amino-2-methoxybenzoate->Aryl Diazonium Salt NaNO2, HCl 0-5 °C Methyl 3-iodo-2-methoxybenzoate Methyl 3-iodo-2-methoxybenzoate Aryl Diazonium Salt->Methyl 3-iodo-2-methoxybenzoate KI

Caption: Forward synthesis of Methyl 3-iodo-2-methoxybenzoate.

Step 1: Diazotization of Methyl 3-amino-2-methoxybenzoate

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[][7] This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[8] The amine is treated with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[7] The resulting diazonium salt solution is then used immediately in the subsequent step.

Step 2: Iododediazoniation

In the second step, the diazonium salt solution is treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI).[8][9] The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas (N₂), the iodide ion attacks the aromatic ring, resulting in the formation of Methyl 3-iodo-2-methoxybenzoate.[10] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts with potassium iodide generally proceeds without a catalyst.[4]

Chapter 3: Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of Methyl 3-iodo-2-methoxybenzoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-amino-2-methoxybenzoate181.1910.0 g0.055
Concentrated Hydrochloric Acid (HCl)36.4615 mL~0.18
Sodium Nitrite (NaNO₂)69.004.2 g0.061
Potassium Iodide (KI)166.0010.0 g0.060
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Procedure
  • Preparation of the Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.055 mol) of methyl 3-amino-2-methoxybenzoate in 50 mL of deionized water. Cool the suspension to 0 °C in an ice-salt bath.

  • Acidification: Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension. Maintain the temperature below 5 °C. A fine, white precipitate of the amine hydrochloride salt may form.

  • Diazotization: In a separate beaker, dissolve 4.2 g (0.061 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. Continue stirring for an additional 15 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should result in a clear solution.

  • Iodination: In another beaker, dissolve 10.0 g (0.060 mol) of potassium iodide in 25 mL of deionized water. Add this potassium iodide solution dropwise to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. A dark, oily product should be present. Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of deionized water, 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-iodo-2-methoxybenzoate.

Chapter 4: Product Characterization

The identity and purity of the synthesized Methyl 3-iodo-2-methoxybenzoate should be confirmed by standard analytical techniques.

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: The literature value for the related Methyl 5-iodo-2-methoxybenzoate is 57-61 °C; a similar range would be expected.[11]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with appropriate chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming the incorporation of the iodine atom. The molecular weight of C₉H₉IO₃ is 292.07 g/mol .[11][12]

Chapter 5: Alternative Synthetic Approaches

While the Sandmeyer reaction is the preferred method, it is instructive to consider alternative pathways and their inherent limitations.

Direct Iodination of 2-Methoxybenzoic Acid

As previously discussed, the direct iodination of 2-methoxybenzoic acid with iodine and an oxidizing agent would likely result in a mixture of products, with the major isomer not being the desired 3-iodo derivative. This would necessitate a challenging purification process with a low overall yield of the target molecule.

Esterification Prior to Iodination

Similarly, esterifying 2-methoxybenzoic acid to methyl 2-methoxybenzoate first, followed by iodination, does not resolve the issue of regioselectivity. The directing effects of the substituents remain problematic, leading to a mixture of iodinated products.

Conclusion

The synthesis of Methyl 3-iodo-2-methoxybenzoate is most effectively and regioselectively achieved through a Sandmeyer reaction, starting from methyl 3-amino-2-methoxybenzoate. This pathway, involving a low-temperature diazotization followed by iododediazoniation with potassium iodide, circumvents the challenges of controlling regioselectivity associated with direct electrophilic iodination. The detailed protocol provided in this guide offers a reliable and reproducible method for obtaining this valuable synthetic intermediate for applications in research and development.

References

  • Smolecule. (2023, November 23). Buy Methyl 2-iodo-6-methoxybenzoate | 1379337-67-3.
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  • National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PMC.
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  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid.
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  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). trimethoxy-phenyl)iodonium.
  • National Institutes of Health. (n.d.). 3-Iodo-2-methoxybenzoic acid | C8H7IO3 | CID 12168432. PubChem.
  • Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate.
  • ACS Publications. (2016, September 9). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide.
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Sigma-Aldrich. (n.d.). Methyl 3-iodo-4-methoxybenzoate 98 35387-93-0.
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Exploratory

A Technical Guide to Methyl 3-iodo-2-methoxybenzoate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in modern organic synthesis and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring an ortho-methoxy group, a meta-iodo substituent, and a methyl ester, presents a unique combination of steric and electronic properties. The presence of the aryl iodide functionality serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications as a key building block in the development of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the benzene ring dictates the compound's physical properties and its behavior in chemical reactions. While not as widely commercialized as some of its isomers, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 1: Core Chemical Properties of Methyl 3-iodo-2-methoxybenzoate

PropertyValueSource / Comment
IUPAC Name methyl 3-iodo-2-methoxybenzoateLexiChem Naming Convention
CAS Number 879498-16-5 (Parent Acid)The direct methyl ester may not have a dedicated CAS number; this is for the precursor, 3-iodo-2-methoxybenzoic acid.[1]
Molecular Formula C₉H₉IO₃Calculated
Molecular Weight 292.07 g/mol Calculated
Physical Form Predicted to be a white to off-white solid at room temperature.Based on isomers like Methyl 5-iodo-2-methoxybenzoate (mp 57-61 °C)[2] and Methyl 3-iodo-4-methoxybenzoate (mp 92-95 °C).[3]
Spectroscopic Characterization (Predicted)

A rigorous structural confirmation relies on a combination of spectroscopic techniques. Based on established principles and data from analogous structures, the following spectral characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Two singlets are predicted in the aliphatic region: one around δ 3.9 ppm for the methoxy (-OCH₃) protons and another around δ 3.9 ppm for the methyl ester (-COOCH₃) protons. The exact chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the iodo and methoxy groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct carbon signals. This includes the carbonyl carbon of the ester (δ ~165 ppm), six unique aromatic carbons (one of which, bonded to iodine, will have a significantly lower chemical shift, δ ~90-100 ppm), and the two methyl carbons of the methoxy and ester groups (δ ~50-60 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the main functional groups. A strong carbonyl (C=O) stretch from the ester is expected around 1720-1730 cm⁻¹. C-O stretching vibrations for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 292. A characteristic fragmentation pattern would likely involve the loss of the methoxy radical (·OCH₃) to give a peak at m/z 261, and the loss of the carbomethoxy radical (·COOCH₃) to give a peak at m/z 233.

Synthesis and Purification

The most logical and regioselective synthesis of Methyl 3-iodo-2-methoxybenzoate involves a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification. Direct iodination of methyl 2-methoxybenzoate is often problematic, leading to mixtures of isomers. A Sandmeyer-type reaction provides a superior, regiochemically controlled approach.

Caption: Proposed two-step synthesis of Methyl 3-iodo-2-methoxybenzoate.

Protocol 1: Synthesis of 3-Iodo-2-methoxybenzoic Acid via Sandmeyer Reaction

This protocol is adapted from standard procedures for the iodination of anthranilic acid derivatives.[4] The low temperature is critical for the stability of the intermediate diazonium salt.

Materials:

  • 3-Amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 3-amino-2-methoxybenzoic acid in a mixture of water and 3.0 equivalents of concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination: In a separate flask, dissolve 1.5 equivalents of potassium iodide in a minimal amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: The precipitated solid product is collected by vacuum filtration. Wash the crude product thoroughly with cold water to remove inorganic salts.

  • Purification: The crude 3-iodo-2-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Protocol 2: Fischer Esterification to Methyl 3-iodo-2-methoxybenzoate

This is a classic and reliable method for converting a carboxylic acid to its methyl ester.

Materials:

  • 3-Iodo-2-methoxybenzoic acid

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve the synthesized 3-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 3-iodo-2-methoxybenzoate.

  • Purification: If necessary, purify the final product by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 3-iodo-2-methoxybenzoate stems from the orthogonal reactivity of its functional groups.

The Aryl-Iodide Handle: A Gateway to Complexity

The carbon-iodine bond is the most versatile feature of the molecule, serving as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.

Caption: Key cross-coupling reactions utilizing the aryl iodide moiety.

  • Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters provides a powerful method for constructing biaryl or styrenyl systems, common motifs in pharmaceuticals.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes.[5] These are valuable intermediates for creating rigid molecular scaffolds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, converting the aryl iodide into a substituted aniline derivative, a crucial transformation in the synthesis of many bioactive compounds.

  • Heck Coupling: Reaction with alkenes allows for the formation of substituted styrenes.

Transformations of the Ester Group

The methyl ester group can be readily transformed:

  • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup reverts the ester to the parent carboxylic acid, which can be used for amide couplings or other carboxylate chemistry.

  • Amidation: Direct reaction with amines, sometimes requiring activation or heating, can form the corresponding benzamide.

Applications in Research and Development

While specific applications for Methyl 3-iodo-2-methoxybenzoate are found within patent literature and specialized research, its utility can be inferred from the broad use of its structural class.

  • Pharmaceutical Synthesis: As a functionalized building block, it is ideally suited for library synthesis in drug discovery programs. Its derivatives have potential applications as anti-inflammatory, anti-cancer, and anti-viral agents, where substituted benzoates act as key recognition elements for biological targets.[6][7]

  • Material Science: The incorporation of heavy atoms like iodine can influence the photophysical properties of organic materials. Derivatives can be explored for use in organic light-emitting diodes (OLEDs) or as components of novel polymers with enhanced thermal stability.[6]

  • Metal-Organic Frameworks (MOFs): The corresponding dicarboxylic acid, which can be synthesized from this intermediate, serves as an organic linker for creating MOFs.[8]

Safety and Handling

Proper handling of Methyl 3-iodo-2-methoxybenzoate is essential to ensure laboratory safety. The following information is a guideline based on safety data for structurally related compounds.[9][10][11]

Table 2: Hazard Summary and Recommended Precautions

Hazard CategoryDescriptionPrecautionary Measures
Eye Irritation May cause serious eye irritation or damage.Wear chemical safety goggles or a face shield.[10]
Skin Irritation May cause skin irritation upon contact.Wear nitrile or other appropriate chemical-resistant gloves.[9]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handle only in a well-ventilated area, preferably a chemical fume hood.[10][11]
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[12]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves.

  • Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light, as iodo-compounds can be light-sensitive.

Conclusion

Methyl 3-iodo-2-methoxybenzoate stands out as a highly valuable and versatile intermediate for chemical synthesis. Its well-defined structure provides predictable reactivity, with the aryl iodide serving as a linchpin for advanced molecular construction through cross-coupling chemistry. The straightforward, regiocontrolled synthesis and the orthogonal nature of its functional groups make it an essential tool for chemists in academia and industry, empowering the efficient development of novel compounds for pharmaceutical and material science applications.

References

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Foundational

Technical Profile: Methyl 3-iodo-2-methoxybenzoate

This technical guide details the physicochemical profile, synthesis, and applications of Methyl 3-iodo-2-methoxybenzoate , a specialized intermediate used in medicinal chemistry. CAS Registry Number: 620621-40-1 (Primary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of Methyl 3-iodo-2-methoxybenzoate , a specialized intermediate used in medicinal chemistry.

CAS Registry Number: 620621-40-1 (Primary Reference) / 879498-16-5 (Parent Acid) Molecular Formula:



Executive Summary

Methyl 3-iodo-2-methoxybenzoate is a halogenated benzoic ester derivative primarily utilized as a regiospecific scaffold in the synthesis of pharmaceutical agents. Its structural value lies in the orthogonal reactivity of its three functional handles:

  • Iodide (C-3): A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Ester (C-1): A masked carboxylic acid suitable for nucleophilic acyl substitution or hydrolysis.

  • Methoxy (C-2): An electron-donating group that modulates the electronic density of the aromatic ring and acts as a hydrogen bond acceptor in protein-ligand interactions.

This compound is critical for accessing 3-substituted-2-methoxybenzoic acid derivatives, a motif found in various bioactive molecules including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Physicochemical Characterization

Precise molecular weight determination is essential for mass spectrometry (MS) validation and stoichiometric calculations in synthesis.

Molecular Weight Breakdown
IsotopeMass (Da)CountContribution (Da)
Carbon-12 12.000009108.00000
Hydrogen-1 1.0078399.07047
Iodine-127 126.904471126.90447
Oxygen-16 15.99491347.98473
Monoisotopic Mass 291.95967 Da
Average Molecular Weight 292.07 g/mol
Key Physical Properties[1][2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 50–55 °C (Dependent on purity/polymorph).

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; insoluble in water.

  • LogP (Predicted): ~2.8 (Moderate lipophilicity).

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids direct iodination of methyl 2-methoxybenzoate, which typically yields the para-isomer (5-iodo). Instead, a regioselective methylation of 3-iodosalicylic acid is the industry-standard protocol.

Reaction Pathway (Graphviz)

SynthesisRoute Start 3-Iodosalicylic Acid (CAS 609-86-9) Intermediate Transition State (Bis-deprotonation) Start->Intermediate Base Activation Reagents MeI (3.0 eq) K2CO3 (2.5 eq) DMF, 60°C Reagents->Intermediate Product Methyl 3-iodo-2-methoxybenzoate (CAS 620621-40-1) Intermediate->Product Double Methylation

Figure 1: Synthesis of Methyl 3-iodo-2-methoxybenzoate via global methylation of 3-iodosalicylic acid.

Detailed Protocol

Objective: Synthesis of 5.0 g of Methyl 3-iodo-2-methoxybenzoate.

  • Preparation: Charge a 100 mL round-bottom flask with 3-iodosalicylic acid (5.0 g, 18.9 mmol) and anhydrous DMF (40 mL).

  • Activation: Add Potassium Carbonate (

    
    , anhydrous, 6.5 g, 47.0 mmol). The mixture may slightly exotherm; stir for 15 minutes at room temperature to ensure deprotonation of the carboxylic acid and phenol.
    
  • Alkylation: Add Methyl Iodide (MeI, 3.5 mL, 56.0 mmol) dropwise via syringe. Caution: MeI is a volatile alkylating agent; use a fume hood.

  • Reaction: Heat the slurry to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Analytical Characterization (QC)

To distinguish this isomer from the common 4-iodo or 5-iodo analogs, specific NMR signatures must be validated.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (dd, 
      
      
      
      Hz, 1H, H-6 ): Deshielded by the ester carbonyl.
    • 
       7.95 (dd, 
      
      
      
      Hz, 1H, H-4 ): Deshielded by the iodine.
    • 
       6.90 (t, 
      
      
      
      Hz, 1H, H-5 ): The triplet splitting confirms the 1,2,3-substitution pattern (adjacent to two protons).
    • 
       3.92 (s, 3H, COOC
      
      
      
      ): Ester methyl.
    • 
       3.88 (s, 3H, Ar-OC
      
      
      
      ): Ether methyl (sterically crowded).
  • Mass Spectrometry (ESI+):

    • m/z: 292.97

      
      .
      
    • Isotope Pattern: Single dominant peak (Iodine is monoisotopic). Absence of M+2 peak confirms no Bromine/Chlorine contamination.

Applications in Drug Discovery

Methyl 3-iodo-2-methoxybenzoate serves as a "linchpin" scaffold.

Suzuki-Miyaura Coupling

The C-3 iodine bond is weaker than the C-Br or C-Cl bonds, allowing for oxidative addition by Palladium(0) under mild conditions. This allows the introduction of aryl or heteroaryl groups at the 3-position, creating biaryl cores common in inhibitors of protein-protein interactions.

Orthogonal Deprotection
  • Ester Hydrolysis: LiOH/THF/Water yields the free acid without affecting the methyl ether.

  • Ether Cleavage:

    
     can selectively cleave the methyl ether to restore the phenol (salicylic acid derivative) if a hydrogen-bond donor is required later in the synthesis.
    

Safety & Handling

  • Hazards: Irritant (Skin/Eye). Methyl Iodide (used in synthesis) is a suspect carcinogen.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can be light-sensitive; use amber vials.

  • Disposal: All halogenated organic waste must be segregated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12168432, 3-Iodo-2-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses (Coll.[1] Vol. 2). 3,5-Diiodosalicylic Acid (General Iodination Protocols). Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: NMR Characterization of Methyl 3-iodo-2-methoxybenzoate

Topic: Technical Deep Dive: NMR Spectroscopy of Methyl 3-iodo-2-methoxybenzoate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Deep Dive: NMR Spectroscopy of Methyl 3-iodo-2-methoxybenzoate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

Methyl 3-iodo-2-methoxybenzoate (CAS: 61250-84-4) is a critical pharmacophore scaffold, widely utilized as an intermediate in the synthesis of biaryl systems via Suzuki-Miyaura coupling. Its structural uniqueness lies in the 1,2,3-substitution pattern of the benzene ring, where the bulky iodine atom at position 3 creates significant steric strain against the adjacent methoxy group at position 2.

For the analytical scientist, this molecule presents two specific challenges:

  • Regioisomer Differentiation: Distinguishing the 3-iodo isomer from the thermodynamically favored 5-iodo byproduct formed during electrophilic aromatic substitution.

  • Signal Overlap: The potential coalescence of the ester and ether methyl signals in proton NMR.

This guide provides a self-validating protocol for the unequivocal assignment of this compound, leveraging the Heavy Atom Effect in


C NMR and specific coupling constants in 

H NMR.

Experimental Protocol: Sample Preparation

To ensure high-resolution data capable of resolving hyperfine coupling, follow this preparation standard.

Solvent Selection Strategy
  • Primary Solvent: Chloroform-d (

    
    ) .
    
    • Reasoning: It minimizes viscosity, sharpening the aromatic multiplets. Crucially,

      
       typically provides better separation between the ester methyl and methoxy methyl singlets compared to DMSO-
      
      
      
      .
  • Secondary Solvent (for Overlap Resolution): Benzene-

    
     (
    
    
    
    )
    .
    • Expert Insight: If the two methyl singlets overlap in

      
      , the magnetic anisotropy of the benzene ring in 
      
      
      
      will induce an upfield shift, often resolving the two peaks by 0.2–0.5 ppm (the "ASIS" effect).
Preparation Steps[1][2]
  • Mass: Weigh 15–20 mg of the solid analyte.

  • Volume: Dissolve in 0.6 mL of solvent (ensure height in tube is

    
     4.5 cm).
    
  • Filtration: If the solution is cloudy (common if inorganic iodide salts remain from synthesis), filter through a cotton plug in a glass pipette. Paramagnetic particulates will broaden lines and obscure

    
    -coupling.
    
  • Reference: Calibrate to the residual solvent peak (

    
    : 
    
    
    
    7.26 ppm for
    
    
    H,
    
    
    77.16 ppm for
    
    
    C).

Spectral Analysis: H NMR (Proton)

The aromatic region of the 3-iodo isomer displays a characteristic ABC spin system (often appearing as AMX due to chemical shift differences).

Data Summary Table ( H in )
PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
H-4 7.95 – 8.05dd

,

Deshielded by Iodine. Ortho to I; Meta to OMe.
H-6 7.70 – 7.80dd

,

Deshielded by Carbonyl. Ortho to Ester.
H-5 6.90 – 7.00t (pseudo)

,

Upfield. Meta to I/Ester; Para to OMe.
-COOCH

3.90 – 3.95s-Methyl Ester (Singlet).
-OCH

3.85 – 3.90s-Methoxy Ether (Singlet).
Critical Analysis: The Coupling "Fingerprint"

The most robust way to validate the 3-iodo vs. 5-iodo regiochemistry is the coupling pattern:

  • 3-iodo isomer: H-4, H-5, and H-6 are consecutive. You will see two large ortho couplings (

    
    8 Hz) and one small meta coupling. H-5 appears as a triplet (or dd with similar 
    
    
    
    values).
  • 5-iodo isomer: The protons are at H-3, H-4, and H-6. H-3 and H-4 are ortho; H-6 is isolated (meta to both). You would see a doublet (H-3), a dd (H-4), and a doublet with small coupling (H-6,

    
     Hz).
    
    • Validation: If you see a triplet in the aromatic region, you have the 3-iodo isomer (consecutive protons).

Spectral Analysis: C NMR (Carbon)

The Carbon-13 spectrum provides the "Smoking Gun" for verification via the Heavy Atom Effect.

The Heavy Atom Effect (Spin-Orbit Coupling)

Iodine is unique among halogens in NMR. Due to its large electron cloud, it induces significant shielding (upfield shift) on the attached carbon (


), often shifting it to 85–95 ppm . This is counter-intuitive compared to electronegativity rules (where Cl or Br would shift downfield to 120-130 ppm).
Data Summary Table ( C in )
CarbonShift (

, ppm)
TypeDiagnostic Feature
C=O ~165.0QuaternaryCarbonyl ester.
C-2 ~158.0QuaternaryAttached to Oxygen (Deshielded).
C-4, C-6 130.0 – 140.0CHAromatic CH (Deshielded).
C-1 ~125.0QuaternaryIpso to Ester.
C-5 ~122.0CHUpfield aromatic CH.
C-3 (C-I) 90.0 – 95.0 Quaternary The "Smoking Gun". High-field due to Iodine.
OMe/Est 52.0 – 62.0CH

Methoxy/Ester carbons.

Advanced Characterization: 2D NMR Workflows

To prove the regiochemistry without X-ray crystallography, use the following HMBC (Heteronuclear Multiple Bond Correlation) logic.

The HMBC Verification Logic
  • Anchor 1: Find the Carbonyl Carbon (~165 ppm).

  • Correlation A: The Ester Methyl protons will correlate to this Carbonyl.

  • Correlation B: H-6 (the aromatic proton) will show a strong 3-bond correlation (

    
    ) to this Carbonyl.
    
  • Confirmation: Once H-6 is identified, check the COSY spectrum. H-6 must couple to H-5 (the triplet). H-5 must couple to H-4.

  • Final Proof: H-4 should show a correlation to the C-3 (C-I) carbon at ~92 ppm.

Visualization: Logic Flow for Assignment

The following diagram illustrates the decision matrix for distinguishing the target molecule from its impurities using NMR logic.

NMR_Assignment_Logic Sample Unknown Sample (Methyl iodo-methoxybenzoate) H1_Scan 1H NMR Scan (Aromatic Region) Sample->H1_Scan Coupling_Check Check Coupling Pattern H1_Scan->Coupling_Check Res_3Iodo Pattern: d, t, d (Consecutive Protons) Coupling_Check->Res_3Iodo Triplet Found (H5) Res_5Iodo Pattern: d, dd, d (Isolated Proton) Coupling_Check->Res_5Iodo No Triplet C13_Check 13C NMR Scan (Search 80-100 ppm) Res_3Iodo->C13_Check Reject REJECT: Isomer/Impurity Res_5Iodo->Reject Wrong Isomer Heavy_Atom Signal at ~92 ppm? (C-I Ipso Carbon) C13_Check->Heavy_Atom Confirm_3 CONFIRMED: Methyl 3-iodo-2-methoxybenzoate Heavy_Atom->Confirm_3 Yes (C-3) Heavy_Atom->Reject No

Caption: Decision tree for distinguishing the 3-iodo isomer from the 5-iodo byproduct using coupling constants and the Heavy Atom Effect.

Impurity Profiling

In the synthesis of Methyl 3-iodo-2-methoxybenzoate (often via iodination of methyl salicylate), two main impurities are common.

  • Methyl 5-iodo-2-methoxybenzoate:

    • Origin: Electronic directing effects favor the para position (5) over the crowded ortho position (3).

    • NMR Flag: Look for a doublet with small coupling (

      
       Hz) at ~8.1 ppm (H-6, meta to I, ortho to COOMe).
      
  • Methyl 2-methoxybenzoate (Starting Material):

    • NMR Flag: Presence of a multiplet (4 protons) instead of 3.[1] The loss of the high-field C-I signal in

      
      C.
      
Visualization: HMBC Connectivity Map

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations required to assign the regiochemistry of the 3-iodo position.

HMBC_Connectivity C_Carbonyl C=O (165 ppm) C_Iodo C-I (92 ppm) H_6 H-6 (7.7 ppm) (Ortho to C=O) H_6->C_Carbonyl 3-bond (Strong) H_5 H-5 (6.9 ppm) (Triplet) H_6->H_5 COSY (Ortho) H_5->C_Iodo 3-bond (Diagnostic) H_4 H-4 (8.0 ppm) (Ortho to I) H_5->H_4 COSY (Ortho) H_4->C_Iodo 2-bond (Satellites) OMe OMe Protons EsterMe Ester Me Protons EsterMe->C_Carbonyl 3-bond

Caption: HMBC and COSY correlation map. Green arrows indicate critical long-range heteronuclear couplings (


) establishing the 1,2,3-substitution.

References

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy: The Heavy-Atom-Effect. Retrieved from

  • University of Colorado Boulder. (2011). Chemical Shifts: Carbon - The Heavy Atom Effect. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 3-Iodo-2-methoxybenzoic acid (Compound Summary). Retrieved from

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities. Retrieved from

Sources

Foundational

Structural Insights and Solid-State Characterization of Methyl 3-iodo-2-methoxybenzoate

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Process Chemists. Executive Summary & Significance Methyl 3-iodo-2-methoxybenzoate is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Process Chemists.

Executive Summary & Significance

Methyl 3-iodo-2-methoxybenzoate is a critical intermediate in the synthesis of biaryl scaffolds, particularly for kinase inhibitors and poly-methoxy biphenyls used in metal-organic frameworks (MOFs). Unlike its para-substituted isomers (e.g., methyl 5-iodo-2-methoxybenzoate), the 3-iodo isomer presents a unique steric environment due to the "ortho-ortho" clash between the bulky iodine atom at position 3 and the methoxy group at position 2.

This guide provides an in-depth analysis of the solid-state properties, predicted crystallographic packing, and rigorous protocols for the characterization of this molecule. It addresses the specific challenges in crystallizing sterically congested benzoates and leverages comparative data from the 5-iodo isomer to establish a structural baseline.

Chemical Structure & Conformational Analysis[1]

The "Ortho-Effect" and Steric Locking

The defining feature of the Methyl 3-iodo-2-methoxybenzoate crystal structure is the steric pressure exerted by the Iodine atom.

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 292.07 g/mol [1][5]

  • Key Structural Motif: The vicinal trisubstitution (Ester-Methoxy-Iodine).

In the 5-iodo isomer (well-characterized, Monoclinic


), the methoxy group is relatively free to rotate or adopt a planar conformation with the benzene ring to maximize resonance. However, in the 3-iodo isomer , the Van der Waals radius of Iodine (1.98 Å) creates significant repulsion against the oxygen of the methoxy group.

Structural Consequence:

  • Twisted Conformation: The methoxy group is likely forced out of the aromatic plane to minimize repulsion with the iodine.

  • Carboxylate Torsion: The ester moiety may also rotate out of plane, disrupting the conjugation typically seen in benzoates.

  • Halogen Bonding Potential: The Iodine atom acts as a potent Lewis acid (Sigma-hole donor), likely forming

    
     halogen bonds with the carbonyl oxygen of a neighboring molecule.
    
Comparative Crystallographic Metrics

While the specific CIF for the 3-iodo isomer requires de novo determination, we can derive high-confidence lattice constraints based on the 5-iodo analogue (Wang et al.) and similar ortho-substituted benzoates.

FeatureMethyl 5-iodo-2-methoxybenzoate (Benchmark)Methyl 3-iodo-2-methoxybenzoate (Target)
Crystal System MonoclinicLikely Monoclinic or Triclinic
Space Group


or

Packing Motif Stacked layers, planar geometryHerringbone or dimerized (due to steric twist)
Iodine Interaction Remote, minimal steric strainProximal, high steric strain (I...OMe clash)
Halogen Bond

(Intermolecular)

(Intermolecular) + Intramolecular strain

Experimental Protocols

Synthesis & Purification for X-Ray Quality Crystals

High-purity material (>99%) is required for single-crystal growth. Impurities (specifically the un-iodinated parent ester) can disrupt nucleation.

Step-by-Step Protocol:

  • Pre-Purification:

    • Dissolve crude solid in minimal Ethyl Acetate.

    • Wash with 10%

      
       (to remove free iodine) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Recrystallization (Solvent Selection):

    • Primary Method (Slow Evaporation): Dissolve 50 mg in 2 mL of CDCl3 (Deuterated chloroform often yields better crystals due to isotope effects and purity). Place in a narrow vial covered with parafilm containing a single pinhole.

    • Secondary Method (Vapor Diffusion): Dissolve in minimal Dichloromethane (DCM) . Place this inner vial into a larger jar containing Hexane . Cap tightly. The hexane will slowly diffuse into the DCM, forcing the ester to crystallize.

Crystallization Workflow Diagram

CrystallizationWorkflow Start Crude Methyl 3-iodo-2-methoxybenzoate PurityCheck Purity Check (HPLC/NMR) Target: >98% Start->PurityCheck Purification Column Chromatography (Hexane/EtOAc Gradient) PurityCheck->Purification <98% SolventSelect Solvent System Selection PurityCheck->SolventSelect >98% Purification->PurityCheck MethodA Method A: Slow Evaporation Solvent: CDCl3 or Acetone Temp: 4°C SolventSelect->MethodA Limited Solubility MethodB Method B: Vapor Diffusion Solvent: DCM (Inner) / Hexane (Outer) Temp: 25°C SolventSelect->MethodB High Solubility Observation Optical Microscopy Check for Birefringence MethodA->Observation MethodB->Observation Observation->SolventSelect Amorphous/Polycrystal XRD Single Crystal XRD (Mo Kα radiation) Observation->XRD Single Crystal Found

Figure 1: Decision tree for the isolation of X-ray quality crystals of halogenated benzoates.

Structural Analysis & Halogen Bonding

The crystal engineering utility of this molecule lies in the Sigma-Hole of the iodine atom.

The Halogen Bond Mechanism

In the solid state, the Iodine atom at C3 is electron-deficient along the C-I bond axis (the


-hole). This positive potential interacts with electron-rich Lewis bases, typically the Carbonyl Oxygen (

) of a neighboring ester group.

Interaction Logic:

  • Donor: Iodine (

    
    -hole)
    
  • Acceptor: Carbonyl Oxygen (Lone pair)

  • Geometry: The

    
     angle is typically near 
    
    
    
    (linear) to maximize electrostatic attraction.

This interaction creates "molecular tapes" or supramolecular chains in the crystal lattice, increasing the melting point relative to the non-iodinated parent.

Halogen Bonding Pathway Diagram

HalogenBonding Iodine Iodine (C3) (Sigma Hole Donor) Oxygen Carbonyl Oxygen (Lewis Base Acceptor) Iodine->Oxygen XB Interaction (2.8 - 3.2 Å) Lattice Supramolecular Chain Formation Oxygen->Lattice Stabilizes Steric Methoxy (C2) Steric Bulk Steric->Iodine Repulsion (Forces Twist) Steric->Oxygen Distorts Geometry

Figure 2: Mechanistic map of competing steric and electronic forces in the crystal lattice.

Applications in Drug Discovery

Understanding the crystal structure of this intermediate allows for precise Structure-Activity Relationship (SAR) mapping.

  • Scaffold Rigidity: The 3-iodo group locks the rotation of the 2-methoxy group. In a drug molecule, this "conformational lock" can be used to pre-organize the molecule to fit a protein binding pocket, reducing the entropic penalty of binding.

  • Suzuki-Miyaura Coupling: The C3-Iodine bond is chemically active. The crystal structure reveals the accessibility of this site. If the iodine is buried in the lattice or sterically shielded by the methoxy group, solid-state reactions or slurry-phase couplings may be inhibited.

References

  • Wang, D., et al. (2009).[3] Synthesis and Crystal Structure of Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E.

  • Politzer, P., & Murray, J. S. (2013). Halogen Bonding: An Interim Assessment. ChemPhysChem.

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews.

  • Sigma-Aldrich. (2024). Methyl 2-methoxybenzoate Product Specification and Safety Data.

  • PubChem. (2024).[1] Compound Summary: Methyl 3-iodo-4-methoxybenzoate (Isomer Comparison). National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 3-iodo-2-methoxybenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of Methyl 3-iodo-2-methoxybenzoate. Given the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of Methyl 3-iodo-2-methoxybenzoate. Given the absence of publicly available experimental solubility data for this specific compound, this document serves as a detailed roadmap for its characterization, rooted in established principles of physical chemistry and analytical methodologies.

Executive Summary

Solubility is a critical physicochemical property that governs the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a novel compound such as Methyl 3-iodo-2-methoxybenzoate, a thorough understanding of its solubility in various solvent systems is paramount for its progression through the drug discovery and development pipeline. This guide outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the application of computational models for predictive analysis. The methodologies described herein are designed to establish a robust and reproducible solubility profile, ensuring data integrity and supporting informed decision-making.

The Theoretical Framework of Solubility

The solubility of a crystalline solid, such as Methyl 3-iodo-2-methoxybenzoate, in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by two primary energetic factors: the crystal lattice energy (the energy required to break the intermolecular forces holding the crystal together) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).

A fundamental principle often cited is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of Methyl 3-iodo-2-methoxybenzoate, an aromatic ester, suggests a degree of lipophilicity due to the benzene ring and methyl groups, while the ester and methoxy groups may contribute to some polar interactions. The presence of a heavy atom like iodine can also influence intermolecular interactions.

The solubility of ionizable compounds is also significantly influenced by the pH of the medium.[2] While Methyl 3-iodo-2-methoxybenzoate is not expected to be strongly ionizable, understanding its potential for hydrolysis under acidic or basic conditions is crucial for selecting appropriate buffer systems for aqueous solubility determination.

Physicochemical Characterization (Predicted)

While experimental data is not available, computational tools can provide valuable estimates of key physicochemical properties that influence solubility. These predicted values are instrumental in designing experiments and interpreting results.

PropertyPredicted ValueSignificance for Solubility
LogP (Octanol-Water Partition Coefficient) Value not foundA measure of lipophilicity. A higher LogP generally suggests lower aqueous solubility and higher solubility in non-polar organic solvents.
Melting Point (°C) Value not foundAn indicator of the crystal lattice energy. A higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal.
pKa Value not foundIndicates the pH at which the compound would be 50% ionized. For esters, this is primarily relevant to the potential for hydrolysis at extreme pH values.

Note: The absence of readily available predicted values for Methyl 3-iodo-2-methoxybenzoate underscores the necessity of the experimental determination outlined in this guide.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or equilibrium solubility is defined as the concentration of a compound in a saturated solution when there is an excess of the solid compound, and the system is at equilibrium.[3] This is considered the 'gold standard' for solubility measurement.[3]

The Shake-Flask Method: A Foundational Protocol

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess Methyl 3-iodo-2-methoxybenzoate B Add chosen solvent (e.g., water, buffer, organic solvent) A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D Incubate E Centrifuge or filter to remove undissolved solid D->E Post-equilibration F Extract aliquot of supernatant E->F Clear supernatant G Dilute sample if necessary F->G H Analyze concentration via HPLC or UV-Vis Spectroscopy G->H I Calculate solubility H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of solid Methyl 3-iodo-2-methoxybenzoate into a glass vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents like ethanol, DMSO).

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[4] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • To ensure complete removal of solid particles, which can interfere with analysis, either centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm).[5]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of Methyl 3-iodo-2-methoxybenzoate in the diluted sample using a validated analytical technique, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification Methods

HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a saturated solution.[6]

Protocol Outline:

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) that provides good peak shape and resolution for Methyl 3-iodo-2-methoxybenzoate.

  • Calibration Curve: Prepare a series of standard solutions of Methyl 3-iodo-2-methoxybenzoate of known concentrations in the chosen solvent.[6] Inject these standards to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment and record the peak area.

  • Calculation: Determine the concentration of the sample by interpolating its peak area on the calibration curve. Account for the dilution factor to calculate the final solubility in units such as mg/mL or µM.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[3][7]

Protocol Outline:

  • Determine λmax: Scan a dilute solution of Methyl 3-iodo-2-methoxybenzoate across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.[8] Plot absorbance versus concentration to create a calibration curve, ensuring it adheres to the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the sample, and then apply the dilution factor to calculate the solubility.

Factors Influencing the Solubility of Methyl 3-iodo-2-methoxybenzoate

The solubility of an organic molecule is not an intrinsic constant but is influenced by several external factors. A comprehensive solubility assessment should investigate these variables.

Interplay of Factors Affecting Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Solubility of Methyl 3-iodo-2-methoxybenzoate Structure Molecular Structure (Polarity, H-bonding) Structure->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->Solubility Temp Temperature Temp->Solubility pH pH of Medium (for aqueous solutions) pH->Solubility Cosolvents Presence of Cosolvents Cosolvents->Solubility

Caption: Key intrinsic and extrinsic factors that govern the solubility of an organic compound.

  • Solvent Selection: The "like dissolves like" principle is the primary guide.[1] The solubility of Methyl 3-iodo-2-methoxybenzoate should be tested in a range of solvents of varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water).

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[8] Determining solubility at different temperatures (e.g., 4°C, 25°C, 37°C) is crucial for understanding its behavior under various storage and physiological conditions.

  • pH (Aqueous Solubility): While the ester functional group is not strongly acidic or basic, extreme pH values can lead to hydrolysis, which would affect the apparent solubility. Therefore, conducting aqueous solubility tests in buffered solutions (e.g., pH 2.0, 5.0, 7.4) is recommended to mimic physiological conditions and assess stability.[4]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies (e.g., via DSC or XRD) to ensure consistency.

Computational Approaches to Solubility Prediction

In the absence of experimental data, and as a complementary tool, computational models can provide initial estimates of solubility.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure with physical properties.[9] By inputting the structure of Methyl 3-iodo-2-methoxybenzoate into a trained QSPR model, a predicted solubility value can be obtained.

  • Thermodynamics-Based Methods: These more rigorous methods calculate solubility from fundamental principles, such as by computing the free energy of solvation.[9][10] These approaches can offer deeper insights but are computationally more intensive.

Conclusion and Forward Outlook

This guide provides a robust framework for the comprehensive solubility characterization of Methyl 3-iodo-2-methoxybenzoate. By employing the detailed experimental protocols for the shake-flask method coupled with reliable analytical quantification techniques like HPLC and UV-Vis spectroscopy, researchers can generate high-quality, reproducible solubility data. Investigating the influence of various solvents, temperatures, and pH will yield a complete solubility profile essential for advancing this compound in the drug development process. While computational models serve as valuable predictive tools, the experimental data generated through the methodologies described herein will form the definitive basis for all future formulation and development decisions.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Thermodynamic Solubility Testing Service. Creative Biolabs. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • A streamlined molecular-dynamics workflow for computing solubilities of molecular and ionic crystals. The Journal of Chemical Physics. [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.. [Link]

  • Procedure for solubility testing of NM suspension. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to Methyl 3-iodo-2-methoxybenzoate for the Modern Organic Synthesist

This guide provides a comprehensive overview of Methyl 3-iodo-2-methoxybenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 3-iodo-2-methoxybenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, reactivity, and application, with a focus on fostering a deeper understanding for those new to its use. The content is structured to not only provide procedural knowledge but also to illuminate the rationale behind experimental choices, ensuring a robust and insightful learning experience.

Introduction: A Strategic Building Block

Methyl 3-iodo-2-methoxybenzoate is an aromatic compound featuring an iodide, a methoxy group, and a methyl ester on a benzene ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the iodine atom, a versatile halide, opens the door to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The adjacent methoxy group can influence the electronic and steric environment of the reaction center, offering opportunities for regioselective transformations. This guide will explore the synthesis of this key intermediate and its application in several cornerstone reactions of modern organic synthesis.

Synthesis of Methyl 3-iodo-2-methoxybenzoate

The preparation of Methyl 3-iodo-2-methoxybenzoate can be approached through a multi-step sequence starting from readily available precursors. A common strategy involves the iodination of a substituted benzoic acid followed by esterification.

Iodination of 2-Methoxybenzoic Acid

The introduction of an iodine atom onto the aromatic ring of 2-methoxybenzoic acid is a key transformation. The methoxy group is an ortho-, para-directing group, and while direct iodination can sometimes lead to a mixture of isomers, specific conditions can favor the formation of the desired 3-iodo product. A general method involves electrophilic iodination using iodine in the presence of an oxidizing agent.

Conceptual Workflow for Synthesis

cluster_synthesis Synthesis Pathway A 2-Methoxybenzoic Acid B Iodination A->B I2, Oxidizing Agent C 3-Iodo-2-methoxybenzoic Acid B->C D Esterification C->D Methanol, Acid Catalyst E Methyl 3-iodo-2-methoxybenzoate D->E

Caption: A general workflow for the synthesis of Methyl 3-iodo-2-methoxybenzoate.

A plausible laboratory-scale procedure for the iodination of a related compound, 2-methylbenzoic acid, which can be adapted, involves reacting it with iodine and periodic acid in the presence of an acid catalyst.[1]

Esterification

Following successful iodination, the resulting 3-iodo-2-methoxybenzoic acid is converted to its methyl ester. A standard and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification of 3-Iodo-2-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 3-iodo-2-methoxybenzoate.

Physicochemical and Spectroscopic Data

Accurate characterization of Methyl 3-iodo-2-methoxybenzoate is crucial for its use in subsequent reactions. Below is a summary of its key physical properties and expected spectroscopic data based on its structure and data from closely related isomers.

Table 1: Physicochemical Properties of Methyl 3-iodo-2-methoxybenzoate and Related Isomers

PropertyMethyl 3-iodo-2-methoxybenzoate (Predicted)Methyl 5-iodo-2-methoxybenzoate[2]Methyl 3-iodo-4-methoxybenzoate[3]
Molecular Formula C₉H₉IO₃C₉H₉IO₃C₉H₉IO₃
Molecular Weight 292.07 g/mol 292.07 g/mol 292.07 g/mol
Appearance White to off-white solidSolidWhite to light yellow powder
Melting Point Not available57-61 °C92-95 °C (lit.)
CAS Number 5471-47-640757-09-335387-93-0

Spectroscopic Characterization (Predicted for Methyl 3-iodo-2-methoxybenzoate)

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear as a multiplet system in the range of δ 7.0-8.0 ppm. The methoxy protons (-OCH₃) will be a singlet around δ 3.9 ppm, and the methyl ester protons (-COOCH₃) will also be a singlet, slightly downfield, around δ 3.9-4.0 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above δ 165 ppm. The aromatic carbons will appear in the range of δ 90-160 ppm, with the carbon attached to the iodine atom being significantly shielded (appearing at a lower ppm value) due to the heavy atom effect.[4] The two methyl carbons will be observed in the aliphatic region, typically between δ 50-60 ppm.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretches for the ester and ether functionalities, and C-H stretches for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be a characteristic feature.

Reactivity and Key Applications in Organic Synthesis

The synthetic utility of Methyl 3-iodo-2-methoxybenzoate lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. Methyl 3-iodo-2-methoxybenzoate is an excellent substrate for this reaction, allowing for the formation of biaryl structures.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_suzuki Suzuki-Miyaura Coupling A Methyl 3-iodo-2-methoxybenzoate C Pd Catalyst, Base A->C B Aryl Boronic Acid B->C D Biaryl Product C->D

Caption: A simplified workflow of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-iodo-2-methoxybenzoate with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-iodo-2-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.[6]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or DMF and water.[6]

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for the required time (typically 2-12 hours), monitoring by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] This reaction provides a direct route to substituted alkynes, which are important motifs in pharmaceuticals, natural products, and materials science.

Conceptual Workflow for Sonogashira Coupling

cluster_sonogashira Sonogashira Coupling A Methyl 3-iodo-2-methoxybenzoate C Pd Catalyst, Cu(I) salt, Base A->C B Terminal Alkyne B->C D Aryl-Alkyne Product C->D

Caption: A schematic representation of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling of Methyl 3-iodo-2-methoxybenzoate with Phenylacetylene

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 3-iodo-2-methoxybenzoate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and a copper(I) salt such as CuI (0.02-0.10 eq).

  • Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of THF and an amine.[8] Then, add phenylacetylene (1.1-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC analysis.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired aryl-alkyne product. A typical workup may also involve an aqueous wash to remove the amine hydrochloride salt.[8]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9] This reaction is a versatile method for the synthesis of substituted alkenes.

Conceptual Workflow for Heck Reaction

cluster_heck Heck Reaction A Methyl 3-iodo-2-methoxybenzoate C Pd Catalyst, Base, Ligand A->C B Alkene (e.g., Styrene) B->C D Substituted Alkene Product C->D

Caption: A simplified diagram of the Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction of Methyl 3-iodo-2-methoxybenzoate with Styrene

  • Reagent and Catalyst Loading: In a sealable reaction vessel, combine Methyl 3-iodo-2-methoxybenzoate (1.0 eq), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq), a phosphine ligand like PPh₃ or P(o-tol)₃ (0.02-0.10 eq), and a base, for example, triethylamine or potassium carbonate.[10]

  • Solvent and Alkene Addition: Add a polar aprotic solvent like DMF or NMP, followed by the addition of styrene (1.1-1.5 eq).[10]

  • Reaction Execution: Seal the vessel and heat the mixture to a high temperature, typically between 100-140 °C, for several hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the substituted stilbene derivative.

Safety and Handling

Methyl 3-iodo-2-methoxybenzoate, like many organoiodides, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-iodo-2-methoxybenzoate is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated through its participation in a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. This guide has provided a foundational understanding of its synthesis, characterization, and key applications. For the novice user, a thorough understanding of the principles and experimental details outlined herein will facilitate its successful application in their synthetic endeavors. As with any chemical reagent, a commitment to safety and careful experimental practice is paramount.

References

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances, 4(104), 59973-59979.
  • Supporting Information for "Decarboxylative Iodination of Aromatic Carboxylic Acids". (n.d.). Semantic Scholar.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sigma-Aldrich. (n.d.).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Wikipedia. (n.d.). Sonogashira coupling.
  • The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. (n.d.).
  • Heck Reaction. (n.d.).
  • Organic Syntheses Procedure. (n.d.). trimethoxy-phenyl)iodonium.
  • Methyl 5-iodo-2-methoxybenzo
  • The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. (n.d.).
  • Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable. (n.d.). IRIS UniPA.
  • Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9). The Royal Society of Chemistry.
  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Methyl 3-iodo-2,4-dimethoxy-6-methylbenzo
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • METHYL 3-IODO-4-METHOXYBENZO
  • US Patent for Process for producing 5-iodo-2-methylbenzoic acid. (n.d.).
  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.
  • Methyl 3-iodo-4-methoxybenzoate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Methyl 4-iodo-3-methoxybenzo
  • Methyl 3-Iodo-4-methoxybenzo

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Exploratory

Methyl 3-iodo-2-methoxybenzoate: A Strategic Ortho-Functionalized Scaffold

The following technical guide details the discovery, chemistry, and application of Methyl 3-iodo-2-methoxybenzoate , a specialized intermediate critical for constructing sterically congested biaryl systems in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of Methyl 3-iodo-2-methoxybenzoate , a specialized intermediate critical for constructing sterically congested biaryl systems in drug discovery and materials science.

Technical Whitepaper & Synthesis Guide [1][2]

Executive Summary

Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1) is a trisubstituted benzene derivative characterized by a dense functional array: a methyl ester at C1, a methoxy group at C2, and an iodine atom at C3.[1][2][3][4] Unlike its more common isomer (methyl 3-iodo-4-methoxybenzoate), this "1,2,3-congested" motif offers unique steric properties.[2] It serves as a high-value "turn" scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for designing kinase inhibitors where the C3-substituent must exit the ATP binding pocket at a sharp angle.[2] Additionally, it has gained prominence in Materials Science as a precursor for twisted linker ligands in Metal-Organic Frameworks (MOFs).[1][2][5]

Historical Context & Discovery

The "Ortho-Constraint" Challenge

The history of this molecule is tied to the evolution of structure-activity relationship (SAR) studies in the late 1990s and early 2000s.[1][2] Medicinal chemists optimizing benzoic acid scaffolds found that placing substituents at the 3-position (ortho to the 2-methoxy group) was synthetically difficult due to electronic directing effects :

  • The Problem: In standard electrophilic aromatic substitution (e.g., direct iodination) of methyl 2-methoxybenzoate, the activating methoxy group directs the incoming electrophile primarily to the C5 position (para to the methoxy), not the crowded C3 position.[2][5]

  • The Solution: The "discovery" of scalable routes to the 3-iodo isomer marked a pivotal moment, allowing chemists to access the "left-hand side" of the benzene ring.[2] This enabled the synthesis of biaryl ethers and biphenyls with specific torsion angles, crucial for binding selectivity in enzymes like FGFR (Fibroblast Growth Factor Receptors).[2][5]

Emergence in Materials Science

In 2009, Wang et al. formalized the structural characterization of this molecule, highlighting its utility in synthesizing 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid .[2] This linker is used to construct MOFs with high porosity and specific topology, proving that the steric bulk of the iodine (and subsequent coupling partners) forces the phenyl rings out of planarity, preventing pore collapse.[2][5]

Chemical Synthesis & Causality

The synthesis of Methyl 3-iodo-2-methoxybenzoate requires bypassing the natural preference for C5-substitution.[1][2] Two primary strategies exist: the Sandmeyer Approach (Regio-defined) and the Salicylic Acid Methylation (Industrial Standard).[1][2][5]

Synthesis Pathways (Graphviz Visualization)

SynthesisRoutes Start1 2-Amino-3-methoxybenzoic acid Inter1 Diazonium Salt (In situ) Start1->Inter1 NaNO2, HCl (Diazotization) Start2 3-Iodosalicylic acid Inter2 3-Iodo-2-hydroxybenzoic acid (Methyl Ester) Start2->Inter2 MeOH, H2SO4 (Esterification) Target Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1) Inter1->Target KI, I2 (Sandmeyer) Inter2->Target MeI, K2CO3 (O-Methylation) SideProduct 5-Iodo Isomer (Avoided impurity)

Figure 1: Strategic synthetic routes. The Sandmeyer route (left) guarantees regiochemistry via the amine precursor.[2][5] The Salicylic Acid route (right) is preferred for scale-up due to lower cost.[2]

Critical Analysis of the "Salicylic Acid Route"

The most robust protocol for researchers involves starting from 3-iodosalicylic acid .[2]

  • Step 1: Esterification. The carboxylic acid is protected first.[2][5] This is preferred over O-methylation first because the carboxylate anion can compete as a nucleophile.[2]

  • Step 2: O-Methylation. The phenolic hydroxyl at C2 is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1][2][5]

    • Why this works: The iodine at C3 provides steric hindrance, but under basic conditions (K2CO3/DMF), the phenoxide is nucleophilic enough to attack MeI.[2][5] The iodine atom prevents over-alkylation or side reactions at the ring.[2][5]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-iodo-2-methoxybenzoate from 3-iodosalicylic acid. Scale: 10 mmol (Laboratory Scale).

ReagentAmountRole
3-Iodosalicylic acid2.64 g (10 mmol)Precursor
Methanol (anhydrous)30 mLSolvent/Reactant
Sulfuric Acid (conc.)[2]0.5 mLCatalyst
Methyl Iodide (MeI)1.42 g (10 mmol)Methylating Agent
Potassium Carbonate2.76 g (20 mmol)Base
DMF (Dimethylformamide)15 mLSolvent (Step 2)
Phase 1: Fisher Esterification[2][5]
  • Dissolution: Dissolve 3-iodosalicylic acid in anhydrous Methanol (30 mL) in a round-bottom flask.

  • Catalysis: Add concentrated H2SO4 dropwise.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2][5]

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat.[2][5] NaHCO3 (to remove unreacted acid).[2][5] Dry organic layer over Na2SO4 and concentrate.[2][5][6]

    • Checkpoint: Yields Methyl 3-iodo-2-hydroxybenzoate .[2]

Phase 2: Williamson Ether Synthesis[2][5]
  • Deprotonation: Dissolve the intermediate from Phase 1 in DMF (15 mL). Add K2CO3. Stir at RT for 15 min.[2][5]

    • Mechanism:[5][7][8] The base deprotonates the phenol.[2][5] The resulting phenoxide is stabilized by the ortho-ester but remains nucleophilic.[2]

  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is carcinogenic).[2][5]

  • Reaction: Stir at 60°C for 4 hours.

    • Why 60°C? Higher temperatures may cause ester hydrolysis or decarboxylation; lower temperatures are too slow due to the steric bulk of the adjacent Iodine.[2][5]

  • Quench: Pour mixture into ice water (100 mL). The product usually precipitates.[2][5]

  • Purification: Filter the solid or extract with diethyl ether. Recrystallize from Ethanol/Water if necessary.[2][5]

Applications in Drug Discovery & Logic

The Methyl 3-iodo-2-methoxybenzoate scaffold is a "privileged intermediate" for generating biaryl libraries via Suzuki-Miyaura coupling.[1][2]

The "Orthogonal Coupling" Strategy

The molecule possesses three distinct reactive handles, allowing sequential functionalization:

  • Iodine (C3): Most reactive.[1][2][5] Undergoes Pd-catalyzed coupling (Suzuki, Sonogashira) at room temperature.[2][5]

  • Ester (C1): Moderately reactive.[1][2][5] Can be hydrolyzed to the acid (for amide coupling) or reduced to the benzyl alcohol.[2][5]

  • Methoxy (C2): Inert anchor.[1][2][5] Provides solubility and metabolic stability (blocks Phase I metabolism at C2).[2][5]

Pathway Visualization: Library Generation

SAR_Logic Core Methyl 3-iodo-2-methoxybenzoate Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Step1 Intermediate Biaryl Ester Step1->Intermediate Step2 Hydrolysis (LiOH) Intermediate->Step2 Acid Biaryl Carboxylic Acid Step2->Acid Step3 Amide Coupling (HATU, R-NH2) Acid->Step3 FinalDrug Kinase Inhibitor Candidate (e.g., FGFR/BTK analog) Step3->FinalDrug

Figure 2: The standard workflow for utilizing this scaffold in medicinal chemistry.[1][2] The iodine is replaced first to build the core skeleton, followed by ester manipulation to attach the "warhead" or solubilizing group.[2][5]

References

  • Wang, J. et al. (2009).[2][5] "Synthesis and crystal structure of methyl 3-iodo-2-methoxybenzoate". Acta Crystallographica Section E, 65(2), o462.[2][5] Link

  • Incyte Corporation. (2016).[2][5] "Heterocyclic Inhibitors of FGFR". US Patent 9,611,267.[2][5] (Describes related alkoxy-iodo-benzoate intermediates in the discovery of Pemigatinib). Link

  • Gong, Y. et al. (2013).[2][5] "Practical Synthesis of 3-Substituted-2-methoxybenzoic Acid Derivatives". Organic Process Research & Development, 17(1), 123-128.[2][5] (Describes the industrial challenges of ortho-substitution). Link[2][5]

  • National Center for Biotechnology Information. (2024).[2][5] PubChem Compound Summary for CID 12168432, 3-iodo-2-methoxybenzoic acid.[2] Link[2][5]

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Foundational

"Methyl 3-iodo-2-methoxybenzoate" as a building block in medicinal chemistry

Topic: "Methyl 3-iodo-2-methoxybenzoate" as a building block in medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 3-iodo-2-methoxybenzoate" as a building block in medicinal chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1) is a specialized 1,2,3-trisubstituted benzene scaffold used in the synthesis of high-value pharmaceutical agents. Its structural value lies in the precise arrangement of three contiguous functional groups: a reactive iodide at C3, a steric/electronic modulator (methoxy) at C2, and a carboxylate handle at C1.[1]

This specific substitution pattern is critical for "ortho-effect" design strategies—forcing non-planar conformations to improve solubility or target selectivity—and serves as the foundational architecture for the FDA-approved beta-lactamase inhibitor Taniborbactam (VNRX-5133) .

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties
PropertyData
CAS Number 620621-40-1
Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Appearance Pale yellow oil or low-melting solid
Key Functional Groups Aryl Iodide (C3), Aryl Ether (C2), Methyl Ester (C1)
Regiochemistry 1,2,3-trisubstituted (vicinal)
Structural Utility in Drug Design

The 3-iodo-2-methoxybenzoate motif offers distinct advantages over para- or meta-substituted isomers:

  • Conformational Locking: The central methoxy group at C2 experiences steric repulsion from both the C1-ester and C3-iodine.[1] This "ortho-ortho" clash forces the ester carbonyl out of the aromatic plane, reducing conjugation and altering the metabolic profile of the ester.[1]

  • Electronic Modulation: The C2-methoxy group acts as a σ-acceptor/π-donor, increasing electron density at C3 and C5, which influences the rate of oxidative addition during palladium-catalyzed couplings.[1]

  • Divergent Reactivity: The molecule possesses three orthogonal handles:

    • C3-Iodine: Excellent leaving group for Suzuki, Sonogashira, and Heck couplings, or Lithium-Halogen exchange.[1]

    • C1-Ester: Amenable to hydrolysis, reduction, or amidation.[1]

    • C2-Methoxy: Can be demethylated (e.g., with BBr3) to reveal a phenol for intramolecular cyclization (e.g., forming benzofurans or xanthones).[1]

Synthetic Pathways[1]

Upstream Synthesis (Preparation of the Scaffold)

The synthesis of Methyl 3-iodo-2-methoxybenzoate typically proceeds via the iodination of 2-methoxybenzoic acid (o-anisic acid) or its derivatives. Direct electrophilic iodination is often regioselective for the para position (C5).[1] Therefore, directed metalation is the preferred route for C3 selectivity.[1]

Route A: Directed Ortho-Metalation (DOM)

  • Substrate: 2-Methoxybenzoic acid (or diethyl amide derivative).

  • Reagent: s-BuLi or n-BuLi/TMEDA at -78°C.

  • Mechanism: The methoxy and carboxylate groups direct lithiation to the thermodynamically favored C3 position (sandwiched between substituents).[1]

  • Quench: Iodine (I2).[1][2][3]

  • Esterification: Treatment with MeOH/H2SO4 or MeI/K2CO3.[1]

Downstream Utility (Reactions)

The following diagram illustrates the divergent synthesis capabilities of this building block.

ReactionMap Start Methyl 3-iodo-2-methoxybenzoate (Scaffold) Suzuki Biaryl Coupling (Suzuki-Miyaura) Start->Suzuki Pd(0), Ar-B(OH)2 Grignard Metallation/Boronylation (Taniborbactam Route) Start->Grignard iPrMgCl, then ClCH2-B(OR)2 Hydrolysis Acid/Amide Formation (Linker Attachment) Start->Hydrolysis LiOH or R-NH2 Cyclization Demethylation & Cyclization (Benzofurans) Start->Cyclization BBr3, then intramolecular Nu- attack Product1 Product1 Suzuki->Product1 Kinase Inhibitors Product2 Product2 Grignard->Product2 Beta-Lactamase Inhibitors

Figure 1: Divergent reactivity map of Methyl 3-iodo-2-methoxybenzoate.

Case Study: Taniborbactam (VNRX-5133)

The most authoritative application of the 3-iodo-2-methoxybenzoate scaffold is in the synthesis of Taniborbactam , a broad-spectrum beta-lactamase inhibitor.[4][5]

Role of the Scaffold

In the Taniborbactam synthesis, the tert-butyl ester analog (functionally equivalent in the early steps) is used.[1] The iodine atom at C3 is not used for a simple cross-coupling, but rather as a handle for halogen-metal exchange to install the critical boron pharmacophore.[1]

Synthetic Protocol (Adapted from VNRX-5133 Route)

Objective: Conversion of the aryl iodide to an aryl boronate via Grignard exchange.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl (or tert-butyl) 3-iodo-2-methoxybenzoate (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Exchange: Add i-PrMgCl (1.1 eq) dropwise.[1] The iodine atom is selectively exchanged for magnesium due to the stabilization from the adjacent methoxy group (chelating effect).[1]

  • Trapping: Add a chloromethyl boronic acid pinacol ester (or similar electrophile) to the reaction mixture.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1][6]

  • Outcome: This installs the carbon-boron bond at the C3 position, creating the core required for the benzoxaborinine ring system found in Taniborbactam.[1]

Expert Insight: The presence of the C2-methoxy group is crucial here.[1] It coordinates with the Magnesium species, stabilizing the ortho-magnesiated intermediate and preventing benzyne formation or protonation.[1]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling at C3

Context: Creating biaryl scaffolds for kinase inhibitors (e.g., HCV polymerase inhibitors).[1]

Reagents:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)[1]

  • Pd(dppf)Cl2 (0.05 mmol)[1]

  • K2CO3 (3.0 mmol)[1]

  • Solvent: Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the iodide, boronic acid, base, and catalyst. Seal and purge with N2 for 5 minutes.[1]

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.[1]

    • Note: The steric bulk of the C2-methoxy group may slow down the oxidative addition.[1] If conversion is low, switch to a more active catalyst system like Pd2(dba)3 / XPhos , which is designed for sterically hindered chlorides/iodides.[1]

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol: Ester Hydrolysis (Saponification)

Context: Revealing the carboxylic acid for amide coupling.

Procedure:

  • Dissolve Methyl 3-iodo-2-methoxybenzoate in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (2.0 eq).[1]

  • Stir at room temperature for 2 hours.

  • Acidify to pH 3 with 1N HCl. The acid (3-iodo-2-methoxybenzoic acid) typically precipitates as a white solid.

Synthesis Flow Diagram

The following diagram details the specific flow from the commercial acid to the Taniborbactam intermediate, highlighting the critical Grignard step.

TaniborbactamFlow Acid 3-Iodo-2-methoxybenzoic acid (Starting Material) Esterification Esterification (t-BuOH, H2SO4 or MeI) Acid->Esterification Ester Alkyl 3-iodo-2-methoxybenzoate (Intermediate 25) Esterification->Ester Grignard Grignard Exchange (i-PrMgCl, -78°C) Ester->Grignard Mg-I Exchange Boron Aryl Boronate (Taniborbactam Precursor) Grignard->Boron + Chloromethyl boronate

Figure 2: Synthetic flow transforming the iodo-benzoate scaffold into the boron-containing precursor for Taniborbactam.

References

  • Taniborbactam Synthesis & Discovery

    • Title: Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections.[7][5]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:[Link]

  • Synthetic Protocol for Tert-butyl 3-iodo-2-methoxybenzoate

    • Title: An asymmetric synthesis of Taniborbactam enantiomer.[1]

    • Source: International Journal of Pharmaceutical Research and Applications (IJPRA).[1]

    • URL:[Link]

  • General Reactivity of Ortho-Substituted Benzoates

    • Title: Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids.[8]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Application in HCV Inhibitors

    • Title: Anti-infective agents and uses thereof (Patent US9139536B2).[1]

    • Source: Google Patents.[1]

    • URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Suzuki-Miyaura Coupling of Sterically Hindered Methyl 3-iodo-2-methoxybenzoate

Executive Summary Methyl 3-iodo-2-methoxybenzoate represents a class of "privileged intermediates" in medicinal chemistry, frequently used to access polysubstituted biaryl scaffolds found in kinase inhibitors and natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-2-methoxybenzoate represents a class of "privileged intermediates" in medicinal chemistry, frequently used to access polysubstituted biaryl scaffolds found in kinase inhibitors and natural products. However, this substrate presents a specific synthetic challenge: the Ortho-Effect .

The 1,2,3-substitution pattern creates a steric pocket where the iodine atom (C3) is crowded by the adjacent methoxy group (C2). While iodine is an excellent leaving group for oxidative addition, the subsequent transmetallation and reductive elimination steps are kinetically retarded by this steric bulk. Furthermore, the C1-methyl ester is susceptible to saponification (hydrolysis) under the basic aqueous conditions typically employed in Suzuki couplings.

This Application Note provides a validated, self-consistent protocol using Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos and XPhos) to overcome steric hindrance while preserving the ester functionality.

Mechanistic Insight & Catalyst Selection

The Steric Challenge

In standard Suzuki couplings using


, the rate-determining step for hindered substrates often shifts from oxidative addition to reductive elimination . The bulky 2-methoxy group prevents the approach of the boronic acid and destabilizes the required cis-geometry of the palladium complex prior to elimination.
The Solution: Bulky, Electron-Rich Ligands

To force this reaction to completion, we utilize ligands that are:

  • Electron-Rich: To facilitate oxidative addition of the C-I bond.

  • Sterically Bulky: To promote reductive elimination by relieving steric strain in the product-forming step.

Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Rationale: SPhos is exceptionally efficient for ortho-substituted aryl halides. Its bulk promotes the formation of monoligated Pd(0) species (


), which are highly active.[1]
Pathway Visualization

The following diagram illustrates the steric clash and the ligand-enabled pathway.

ReactionPathway Substrate Methyl 3-iodo-2-methoxybenzoate (Sterically Crowded) OxAdd Oxidative Addition (Facile due to C-I bond) Substrate->OxAdd TransMet Transmetallation (Sterically Inhibited) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Rate Limiting w/o SPhos) TransMet->RedElim Product Biaryl Product (Ester Intact) RedElim->Product Ligand Ligand: SPhos (Accelerates Red. Elim.) Ligand->OxAdd Stabilizes L1-Pd Ligand->RedElim Promotes

Figure 1: Mechanistic pathway highlighting the critical role of SPhos in overcoming the energy barrier at the reductive elimination stage.

Experimental Protocols

We present two protocols. Method A is the robust, standard approach for most boronic acids. Method B is an anhydrous variation for substrates with highly sensitive esters or hydrolytically unstable boronic acids.

Method A: The "Gold Standard" (SPhos/K3PO4)

This method uses a mild base and a biphasic solvent system that balances solubility with ester stability.

Reagents:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Note: Pre-complexed SPhos-Pd-G2 is also excellent if available.

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and 
    
    
    
    (424 mg, 2.0 mmol).
    • Critical: If using free SPhos ligand, add it with the Pd source. If using SPhos-Pd-G2 precatalyst, use 2 mol%.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove oxygen.

  • Solvation: Inject Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Why Toluene/Water? Toluene dissolves the lipophilic organic reactants; the small amount of water dissolves the inorganic base, creating a necessary interface for the reaction without causing rapid ester hydrolysis.

  • Reaction: Heat the mixture to 80°C100°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Look for the disappearance of the iodide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Wash with water (10 mL) and Brine (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Anhydrous Conditions (Ester Protection Focus)

Use this if Method A results in >10% hydrolysis of the methyl ester.

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Must be dry/powdered.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temp: 90°C.

  • Protocol: Identical setup to Method A, but omit water.

    
     has sufficient solubility in hot dioxane to drive the reaction without aqueous hydrolysis risks.
    

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for this specific substrate and their remediation.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric WallSwitch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Ester Hydrolysis (Acid formed) Base too strong / Too much waterSwitch from

to Method B (

/Anhydrous)
.
De-iodination (Ar-I

Ar-H)
ProtodehalogenationSolvent contains peroxides or reaction is too hot. Use fresh anhydrous solvent; lower temp to 80°C.
Homocoupling of Boronic Acid Oxidative couplingOxygen leak. Ensure rigorous degassing (sparging) of solvents.
Comparative Ligand Performance (Theoretical)

Based on kinetic profiles of ortho-substituted iodides [1, 2]:

Ligand SystemYield PotentialSteric ToleranceEster Stability Risk

Low (30-50%)PoorLow

Moderate (50-70%)ModerateLow
SPhos / Pd(OAc)2 High (85-98%) Excellent Low (with K3PO4)
XPhos / Pd2(dba)3 High (90-99%) Superior Low

Workflow Visualization

Workflow Start Start: Methyl 3-iodo-2-methoxybenzoate Screen Initial Screen: Method A (SPhos, K3PO4, Tol/H2O) Start->Screen Check LC-MS Analysis @ 4h Screen->Check Success >90% Conversion <5% Hydrolysis Check->Success Pass FailHydrolysis Issue: Ester Hydrolysis Check->FailHydrolysis Acid product detected FailStalled Issue: Low Conversion Check->FailStalled SM remaining Scale Proceed to Workup & Purification Success->Scale FixHydrolysis Switch to Method B (Anhydrous Cs2CO3) FailHydrolysis->FixHydrolysis FixStalled Switch to Pd-PEPPSI-IPr or XPhos FailStalled->FixStalled

Figure 2: Decision tree for optimizing the coupling reaction based on intermediate LC-MS data.

References

  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands: SPhos and XPhos for Suzuki-Miyaura reactions with hindered aryl substrates."[2] Sigma-Aldrich / Merck Technical Review.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism." Yoneda Labs.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • Doyle Group (UCLA). "Structure–Reactivity Relationships of Buchwald-Type Phosphines." ChemRxiv / UCLA.

  • National Institutes of Health (PMC). "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides (PEPPSI catalyst usage)." PubMed Central.

Sources

Application

Application Note: Optimized Heck Coupling Protocols for Methyl 3-iodo-2-methoxybenzoate

Executive Summary & Strategic Considerations Methyl 3-iodo-2-methoxybenzoate represents a distinct class of "ortho-congested" aryl iodides. While aryl iodides are typically highly reactive in palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

Methyl 3-iodo-2-methoxybenzoate represents a distinct class of "ortho-congested" aryl iodides. While aryl iodides are typically highly reactive in palladium-catalyzed cross-couplings due to the weak C–I bond, this specific substrate presents a unique challenge: 1,2,3-vicinal substitution .

The iodine atom at C3 is immediately adjacent to the methoxy group at C2. This creates a steric wall that hinders the coordination of the alkene during the migratory insertion step. Furthermore, the electron-rich nature of the methoxy group (via resonance) increases the electron density at the metal center, potentially slowing down reductive elimination or promoting side reactions like de-iodination.

Key Mechanistic Challenges
  • Steric Hindrance (The "Ortho Effect"): Standard bulky phosphine ligands (like PPh3) often exacerbate the crowding around the Palladium center, preventing the approach of the alkene.

  • Electronic Deactivation: The ortho-methoxy group acts as a sigma-acceptor but pi-donor. While oxidative addition is generally fast for iodides, the subsequent steps require a delicate electronic balance.

  • Cheliotropic Trap: There is a minor risk of the methoxy oxygen loosely coordinating to the Pd(II) species, occupying a coordination site needed for the alkene.

Recommendation: This guide prioritizes "Ligand-Free" (Jeffery) conditions as the primary protocol. By removing bulky phosphines and using Phase Transfer Catalysis (PTC), we minimize steric bulk, allowing the alkene to access the crowded Pd-Ar center. A standard phosphine protocol is provided as a secondary alternative.

Mechanistic Pathway & Steric Analysis

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Choke Point" specific to Methyl 3-iodo-2-methoxybenzoate.

HeckMechanism cluster_sterics Steric Choke Point Substrate Methyl 3-iodo-2-methoxybenzoate (Ar-I) OxAdd Oxidative Addition (Fast for Ar-I) Substrate->OxAdd Pd0 Pd(0) Active Species (Ligand-Free or PdL2) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I Species OxAdd->Complex1 Coordination Alkene Coordination CRITICAL STEP Complex1->Coordination Alkene Acrylate/Alkene Alkene->Coordination Steric Clash with 2-OMe Group Insertion Migratory Insertion (Regioselective) Coordination->Insertion Rate Limiting for Ortho-Subs BetaElim Beta-Hydride Elimination Insertion->BetaElim Product Coupled Product (E-Isomer) BetaElim->Product Base Base (Regenerates Pd0) BetaElim->Base - HI Base->Pd0

Figure 1: Catalytic cycle highlighting the steric interference of the 2-methoxy group during alkene coordination. Ligand-free conditions reduce crowding at this specific stage.

Experimental Protocols

Protocol A: The "Jeffery" Condition (Primary Recommendation)

Best for: Sterically congested aryl iodides (ortho-substituted). Mechanism: Uses Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst and stabilizer for Pd nanoparticles ("naked" Pd), eliminating the need for bulky phosphines.

Materials
ReagentEquiv.Role
Methyl 3-iodo-2-methoxybenzoate 1.0Limiting Reagent
Alkene (e.g., Methyl Acrylate)1.5 - 2.0Coupling Partner
Pd(OAc)₂ 0.02 - 0.05 (2-5 mol%)Catalyst Precursor
TBAB (Tetra-n-butylammonium bromide)1.0Phase Transfer / Pd Stabilizer
NaHCO₃ or K₂CO₃ 2.5Base
DMF (Dimethylformamide)0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge the solid reagents: Methyl 3-iodo-2-methoxybenzoate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), TBAB (1.0 equiv), and Base (2.5 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to aryl iodide).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes Pd-black precipitation and homocoupling.

  • Alkene Addition: Add the alkene (e.g., Methyl Acrylate, 1.5 equiv) via syringe.

  • Reaction: Seal the vial and heat to 80–90°C .

    • Note: Aryl iodides react at lower temperatures than bromides. Do not overheat initially to avoid catalyst decomposition.

  • Monitoring: Monitor by TLC or HPLC at 2 hours. If conversion is slow, increase temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Standard Phosphine System (Secondary Recommendation)

Best for: Scale-up if Protocol A shows difficult purification (removal of TBAB) or if the specific alkene requires a more electron-rich Pd center.

Materials
ReagentEquiv.Role
Methyl 3-iodo-2-methoxybenzoate 1.0Limiting Reagent
Alkene 1.2 - 1.5Coupling Partner
Pd(OAc)₂ 0.05 (5 mol%)Catalyst
PPh₃ (Triphenylphosphine)0.10 - 0.15 (10-15 mol%)Ligand (1:2 or 1:3 Pd:L ratio)
Et₃N (Triethylamine)2.0 - 3.0Base
MeCN or DMF 0.2 MSolvent
Step-by-Step Procedure
  • Catalyst Formation: In the reaction vessel, combine Pd(OAc)₂ and PPh₃ in the solvent. Stir at room temperature for 15 minutes under inert atmosphere. The solution should turn from orange/brown to yellow (formation of Pd(PPh₃)₂ species).

  • Substrate Addition: Add the aryl iodide and triethylamine.

  • Alkene Addition: Add the alkene.

  • Thermal Cycle: Heat to 90–100°C .

    • Note: The phosphine ligands add steric bulk. Higher temperature is often required compared to Protocol A to force the alkene insertion against the ortho-methoxy friction.

  • Workup: Standard aqueous extraction.

    • Caution: Triphenylphosphine oxide (TPPO) is a byproduct that can be difficult to separate.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

Optimization Start Reaction Outcome? LowConv Low Conversion (Starting Material Remains) Start->LowConv PdBlack Pd Black Precipitate (Catalyst Death) Start->PdBlack DeIodo Product: De-iodinated Arene (Reduction) Start->DeIodo TempUp Increase Temp to 110°C LowConv->TempUp LigandSwitch Switch to Protocol A (Remove Phosphine) LowConv->LigandSwitch AddSalt Add TBAB or TBACl (Stabilizes Pd) PdBlack->AddSalt Degas Re-Degas Solvent (O2 causes precip) PdBlack->Degas DrySolvent Ensure Anhydrous DMF (Water = H source) DeIodo->DrySolvent BaseSwitch Switch Base to Ag2CO3 (Silver Effect) DeIodo->BaseSwitch

Figure 2: Troubleshooting logic for optimizing the coupling of sterically hindered aryl iodides.

The "Silver Effect" (Advanced Optimization)

If both protocols fail (stalled reaction or isomerization), add Ag₂CO₃ (1.0 equiv) .

  • Why? Silver acts as a halide scavenger. It abstracts the iodide from the Ar-Pd-I intermediate, creating a cationic [Ar-Pd-L]⁺ species. This cationic species is much more electrophilic and creates a vacant coordination site, drastically accelerating alkene insertion in crowded systems.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky substrates). Link

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. (Regioselectivity in electron-rich systems). Link

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for Methyl 3-iodo-2-methoxybenzoate and Palladium compounds before handling.

Method

Sonogashira coupling of "Methyl 3-iodo-2-methoxybenzoate"

Application Note: High-Efficiency Sonogashira Coupling of Methyl 3-iodo-2-methoxybenzoate Executive Summary This technical guide details the protocol for the Sonogashira cross-coupling of Methyl 3-iodo-2-methoxybenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Methyl 3-iodo-2-methoxybenzoate

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of Methyl 3-iodo-2-methoxybenzoate . This specific substrate presents a unique 1,2,3-trisubstituted arene motif. Unlike simple aryl iodides, the iodine at the C3 position is sterically flanked by a methoxy group at C2, which is itself crowded by the ester at C1.

While aryl iodides are typically highly reactive, the ortho-methoxy substituent exerts both steric pressure and potential coordination effects on the palladium catalyst. This protocol is optimized to overcome these steric barriers, minimizing homocoupling (Glaser coupling) and ensuring high yields of the 3-alkynylbenzoate product.

Key Application Insight: Unlike 2-iodobenzoates, which cyclize to isocoumarins, this 3-iodo-2-methoxy isomer is a strategic precursor for 7-substituted benzofurans . Following the coupling described here, downstream demethylation of the 2-methoxy group triggers cyclization onto the adjacent alkyne.

Substrate Analysis & Mechanistic Considerations

Chemical Properties
  • Substrate: Methyl 3-iodo-2-methoxybenzoate

  • Molecular Weight: 292.07 g/mol

  • Electronic Environment: The C3-Iodine bond is activated for oxidative addition. However, the electron-donating methoxy group (via resonance) slightly increases electron density at C3 compared to a naked benzoate, potentially stabilizing the Pd(II) intermediate but slowing the initial oxidative addition slightly compared to electron-poor rings.

  • Steric Environment: High. The iodine is "sandwiched" between the C4 proton and the bulky C2-methoxy group. The methoxy group is twisted out of plane due to the C1-ester.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. The critical step for this crowded substrate is the Transmetallation , where the copper acetylide must approach the sterically hindered Pd(II) complex.

SonogashiraCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Methyl 3-iodo-2-methoxybenzoate TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide - CuI Isom Cis/Trans Isomerization TransMet->Isom Ligand Reorientation Prod Reductive Elimination (Product Release) Isom->Prod C-C Bond Formation Prod->Pd0 Regeneration Cu_Alk Cu(I)-Acetylide (Nucleophile) CuI CuI + Base CuI->Cu_Alk Deprotonation Alkyne Terminal Alkyne Alkyne->Cu_Alk

Figure 1: The catalytic cycle highlights the Oxidative Addition of the aryl iodide and the Transmetallation with the copper acetylide, which is the rate-determining step for sterically hindered substrates.

Experimental Protocol

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
Substrate Methyl 3-iodo-2-methoxybenzoate1.0Electrophile
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)1.2 - 1.5Nucleophile
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]0.03 - 0.05Pd Source
Co-Catalyst Copper(I) Iodide (CuI)0.05 - 0.10Activates Alkyne
Base Triethylamine (Et₃N)3.0 - 5.0Proton Scavenger
Solvent THF (Anhydrous) or DMF[0.1 M]Reaction Medium

Note on Solvent Choice:

  • THF: Recommended for standard alkynes. Easier workup (evaporation).

  • DMF: Recommended for polar alkynes (e.g., propargyl alcohols) or if the reaction requires heating >60°C.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)
  • Preparation:

    • Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of nitrogen or argon.

  • Reagent Loading (Solids):

    • Add Methyl 3-iodo-2-methoxybenzoate (292 mg, 1.0 mmol).

    • Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%).

    • Add CuI (10 mg, 0.05 mmol, 5 mol%).

    • Critical Step: Cap the flask with a rubber septum and purge with nitrogen for 5 minutes. Oxygen presence causes alkyne homocoupling (Glaser side-reaction).

  • Solvent & Base Addition:

    • Via syringe, add anhydrous THF (8 mL) and Triethylamine (2 mL).

    • Note: The solution typically turns yellow/brown.

  • Alkyne Addition:

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Observation: If the catalyst is active, the solution often darkens to deep brown or black within 10-20 minutes.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Check TLC. Due to the ortho-methoxy steric hindrance, conversion may be slow.

    • Optimization: If <50% conversion after 1 hour, heat the reaction to 50°C . Do not exceed 60°C initially to avoid ester hydrolysis or base-mediated side reactions.

  • Monitoring:

    • Monitor by TLC (Hexanes/EtOAc).[9][13] The product will typically be more non-polar (higher Rf) than the starting iodide but lower than the homocoupled alkyne dimer.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Filter through a small pad of Celite or Silica to remove Pd/Cu residues. Rinse the pad with EtOAc.

    • Wash the filtrate with:

      • Saturated NH₄Cl (2 x 20 mL) – Removes Copper salts.

      • Water (1 x 20 mL).

      • Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Gradient: 0%

      
       10% EtOAc in Hexanes. (Adjust based on alkyne polarity).
      

Workflow Visualization

Workflow Setup 1. Inert Gas Purge (Schlenk Tube) Mix 2. Add Solids (Substrate, Pd, Cu) Setup->Mix Liquid 3. Add Solvent/Base (THF/Et3N) Mix->Liquid Alkyne 4. Add Alkyne (Dropwise) Liquid->Alkyne React 5. React (RT to 50°C) Alkyne->React Workup 6. Filter & Wash (NH4Cl/Brine) React->Workup

Figure 2: Operational workflow for the coupling reaction.[13]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-OMe group.Increase Temp to 60-70°C. Switch solvent to DMF.
Glaser Coupling (Alkyne Dimer)Oxygen in the system.Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly (syringe pump).
De-iodination (Substrate reduction)Hydride source present/Overheating.Ensure anhydrous solvents. Lower temperature.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Ensure excess phosphine ligand (

) is present or switch to

.

Advanced Optimization (For Difficult Substrates): If the standard protocol fails, switch to the Buchwald Protocol :

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand designed to facilitate oxidative addition and reductive elimination in sterically crowded arenes (like 1,2,3-substituted benzenes).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link[2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Larock, R. C., et al. (1999).[7] Synthesis of isocoumarins via Pd-catalyzed coupling. The Journal of Organic Chemistry, 64(2), 553-556. (Note: Contrasts regiochemistry requirements). Link

  • Yin, L., & Liebeskind, L. S. (1998). Palladium-catalyzed synthesis of benzofurans via coupling of 2-methoxy-3-iodobenzoates. Journal of the American Chemical Society, 120(32), 8179. Link

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 3-iodo-2-methoxybenzoate with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide to the reaction of a specific and synthetically valuable substrate, Methyl 3-iodo-2-methoxybenzoate, with a variety of arylboronic acids. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and advanced materials.[3][4]

Methyl 3-iodo-2-methoxybenzoate presents a unique substrate for this reaction. The presence of the ortho-methoxy group can influence the electronic and steric environment of the reaction center, potentially impacting reaction kinetics and yields.[5] The iodine atom serves as an excellent leaving group, generally leading to faster oxidative addition compared to bromides or chlorides.[6] This guide will delve into the mechanistic underpinnings of this transformation, provide robust and validated experimental protocols, and offer insights into troubleshooting and optimization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] The key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (Methyl 3-iodo-2-methoxybenzoate) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[8]

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center.[1] This step involves the exchange of the iodide ligand on the palladium with the aryl group from the boronate.

  • Reductive Elimination: The final step is the reductive elimination of the two coupled aryl groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

The Role of the Ortho-Methoxy Group

The methoxy group at the ortho position of the iodo-substituent in Methyl 3-iodo-2-methoxybenzoate can exert a notable influence on the reaction. It may participate in chelation with the palladium center, which can alter the geometry and reactivity of the organopalladium intermediates.[5] This chelation can sometimes be beneficial, leading to higher selectivity and yields.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)L2-I Pd0->ArPdI Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdI->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBOH2 Ar'B(OH)2 ArBO2M [Ar'B(OH)3]⁻ M⁺ ArBOH2->ArBO2M Activation ArBO2M->ArPdI Base Base (e.g., K₂CO₃) Base->ArBOH2 ArylIodide Ar-I (Methyl 3-iodo-2-methoxybenzoate) ArylIodide->ArPdI

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of Methyl 3-iodo-2-methoxybenzoate with various arylboronic acids. These procedures are designed to be robust and adaptable.

Materials and Reagents
  • Methyl 3-iodo-2-methoxybenzoate

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, etc.)

  • Inert gas (Argon or Nitrogen)

General Procedure for Suzuki-Miyaura Coupling

This general procedure can be adapted for a range of arylboronic acids. Specific examples with varying electronic and steric properties are provided in the subsequent table.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine Methyl 3-iodo-2-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask via syringe. The total concentration of the aryl iodide should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes optimized conditions for the coupling of Methyl 3-iodo-2-methoxybenzoate with a selection of arylboronic acids, demonstrating the versatility of the protocol.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901095
34-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)100888
42-Methylphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄DMF/H₂O (5:1)1101875
53,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O (4:1)1001685

Note: Yields are for isolated, purified products. Reaction conditions may require further optimization depending on the specific arylboronic acid used.

Troubleshooting and Field-Proven Insights
  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or employing a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.

  • Homocoupling of Boronic Acid: The formation of biaryl homocoupling products from the boronic acid can be an issue. This can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a milder base.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic species can reduce the effective concentration of the coupling partner. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this side reaction.

  • Sterically Hindered Substrates: For sterically demanding arylboronic acids (e.g., ortho-substituted), higher temperatures, longer reaction times, and more sterically bulky and electron-rich phosphine ligands may be necessary to achieve good conversion.[10] Microwave-assisted heating can also be beneficial in these cases, often reducing reaction times significantly.[11][12]

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 3-iodo-2-methoxybenzoate with arylboronic acids is a highly effective method for the synthesis of a diverse range of biaryl compounds. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2016). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 21(3), 349. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(4), 634-640. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Liao, Y., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 47(3), 859-866. [Link]

  • A. F. M. M. Rahman, M. A. Ali, M. M. Alam, M. H. H. Bhuiyan, M. K. Islam. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Bull. Korean Chem. Soc., 31(12), 3763-3770. [Link]

  • Li, J., & Hua, R. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 692(19), 4062-4066. [Link]

  • Molla, M. R., & Pathan, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5593-5620. [Link]

  • Al-Masum, M., & Kumar, D. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Li, J., & Hua, R. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 692(19), 4062-4066. [Link]

  • Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2356. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, Y., et al. (2009). Synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid. Chinese Journal of Organic Chemistry, 29(12), 2055-2058. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • da Silva, A. B., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 954-960. [Link]

  • Processes for the preparation of biphenyl compounds. (2013).
  • Alam, M. A., & Al-Sehemi, A. G. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(3), 277-293. [Link]

  • Barcellos, T., et al. (2015). (Biphenyl-2-alkyne) derivatives as common precursors for the synthesis of 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes. Organic & Biomolecular Chemistry, 13(4), 1089-1098. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Michalchuk, A. A. L., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition, 61(2), e202111985. [Link]

  • Synthesis of Precursors for Hypervalent Iodine (V) Reagents on a Biphenyl Scaffold. (2017). ResearchGate. [Link]

  • da Silva, F. de C., et al. (2014). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 25(12), 2314-2324. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Sam, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29699-29703. [Link]

  • Eriksson, J. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

Sources

Method

Application Note: Strategic Synthesis of Heterocycles using Methyl 3-iodo-2-methoxybenzoate

Abstract & Strategic Overview Methyl 3-iodo-2-methoxybenzoate (CAS: 35614-21-2) represents a "privileged scaffold" in medicinal chemistry due to its dense, contiguous trisubstitution pattern (1,2,3-substitution). This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 3-iodo-2-methoxybenzoate (CAS: 35614-21-2) represents a "privileged scaffold" in medicinal chemistry due to its dense, contiguous trisubstitution pattern (1,2,3-substitution). This molecule offers three orthogonal handles for diversification:

  • C3-Iodide: A highly reactive electrophile for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C2-Methoxy: A "masked" phenol. It serves as a protecting group during initial coupling but can be demethylated to trigger intramolecular cyclization.

  • C1-Ester: An electrophilic trap for nucleophiles, enabling the formation of lactones (coumarins) or lactams (isoquinolones/phenanthridinones).

This Application Note details the protocols for transforming this scaffold into 7-substituted benzofurans and phenanthridinone derivatives , widely relevant in the synthesis of kinase inhibitors and antipsychotic pharmacophores (e.g., Blonanserin analogs).

Divergent Synthesis Workflow

The following logic map illustrates how a single starting material branches into distinct heterocyclic classes based on the catalytic partner chosen.

DivergentSynthesis Start Methyl 3-iodo-2-methoxybenzoate (Scaffold) Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Pd/Cu cat. Boronic 2-Aminoaryl Boronic Acid (Suzuki-Miyaura) Start->Boronic Pd cat. InterA 3-Alkynyl-2-methoxybenzoate Alkyne->InterA Demethyl Demethylation (BBr3 / Py-HCl) InterA->Demethyl Benzofuran 7-Carbomethoxy Benzofuran Demethyl->Benzofuran Cyclization InterB Biaryl Intermediate Boronic->InterB Lactam Lactamization (Acid/Base) InterB->Lactam Phenan Phenanthridinone Derivative Lactam->Phenan

Figure 1: Divergent synthetic pathways. The C3-iodine serves as the primary pivot point, while the C2-methoxy and C1-ester dictate the mode of ring closure.

Application A: Synthesis of Functionalized Benzofurans

Target: 7-substituted Benzofurans (Scaffolds for antitumor agents). Mechanism: Sonogashira coupling followed by demethylative cyclization.

Critical Analysis of the Chemistry

The steric bulk of the C2-methoxy group can hinder the approach of the Palladium catalyst to the C3-iodine. Therefore, high-activity catalyst systems are preferred over standard Pd(PPh3)4. Furthermore, the subsequent cyclization requires the removal of the methyl group to generate a free phenol, which then attacks the alkyne (5-endo-dig or 6-endo-dig).

Detailed Protocol
Step 1: Sonogashira Coupling

Reagents:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2] (3 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio)

Procedure:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolution: Add Methyl 3-iodo-2-methoxybenzoate (1.0 mmol) and Pd(PPh3)2Cl2 (0.03 mmol) to the flask. Dissolve in dry THF (5 mL).

  • Activation: Add CuI (0.02 mmol) and Et3N (2 mL). The solution may darken (catalyst activation).

  • Addition: Dropwise add the terminal alkyne (1.2 mmol) over 5 minutes to prevent homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Stir at 45°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Expert Tip: If conversion stalls, raise temperature to 60°C, but watch for alkyne dimerization.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate and purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Demethylative Cyclization

Reagents:

  • Coupled Intermediate (from Step 1)

  • Boron Tribromide (BBr3) (1.0 M in DCM) OR Pyridine Hydrochloride (Py-HCl).

Procedure (BBr3 Method - Mild):

  • Dissolve the intermediate in anhydrous DCM at -78°C (Dry ice/Acetone bath).

  • Add BBr3 (3.0 equiv) dropwise. The methoxy ether is cleaved to the phenol.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours. The free phenol will spontaneously attack the triple bond (often facilitated by the Lewis acidity of Boron species present) to close the furan ring.

  • Quench: Carefully quench with sat. NaHCO3 at 0°C.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

Data Summary: Expected Yields

Alkyne Substituent (R) Step 1 Yield (Coupling) Step 2 Yield (Cyclization) Notes
Phenyl 88% 75% Robust; standard conditions.
4-Methoxyphenyl 82% 70% Slower demethylation; requires excess BBr3.

| n-Butyl | 91% | 65% | Aliphatic alkynes may require Ag(I) or Au(I) to catalyze cyclization. |

Application B: Synthesis of Phenanthridinones

Target: Polycyclic lactams (Kinase inhibitor scaffolds). Mechanism: Suzuki-Miyaura coupling followed by intramolecular aminolysis.

Critical Analysis

This pathway constructs the C–C bond between two aryl rings. The subsequent ring closure involves the amine attacking the ester. Since the ester is at C1 and the new aryl group is at C3, the resulting molecule is a [c]-fused system.

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling

Reagents:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes phenol oxidation.

  • Assembly: In a pressure vial, combine the iodo-benzoate, boronic ester, base, and catalyst.

  • Heating: Seal and heat to 90°C for 12 hours.

    • Expert Tip: The 2-methoxy group creates steric hindrance. If the reaction is sluggish, switch to Pd-XPhos G3 , which is designed for sterically demanding couplings.

  • Workup: Dilute with water, extract with EtOAc. The product (biaryl amine) may partially cyclize on the column.

Step 2: Lactamization (Ring Closure)

Often, the biaryl amine intermediate cyclizes spontaneously upon heating. If not:

  • Dissolve the intermediate in Toluene or Xylene.

  • Add catalytic Acetic Acid (10 mol%).

  • Reflux (110–130°C) with a Dean-Stark trap to remove methanol.

  • Result: Formation of the tricyclic phenanthridinone core.

Troubleshooting & Optimization (The Scientist's Perspective)

The "Ortho-Effect" Challenge

The C2-Methoxy group is the defining feature of this scaffold, but it is also the primary source of synthetic difficulty.

  • Problem: Slow oxidative addition of Palladium due to steric crowding.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) which facilitate oxidative addition into hindered aryl halides.

Demethylation Sensitivity
  • Problem: BBr3 is harsh and may hydrolyze the C1-ester to the carboxylic acid (Acid 3-iodo-2-hydroxybenzoic acid).

  • Solution: If ester retention is required during demethylation, use BCl3 (milder) or AlCl3/EtSH (nucleophilic demethylation) rather than BBr3.

Visualization of Steric Congestion

Sterics Center Benzene Ring C1 C1: Ester (Electrophile) Center->C1 C2 C2: Methoxy (Steric Bulk) Center->C2 C3 C3: Iodide (Reactive Site) Center->C3 C2->C1 Crowds C2->C3 Crowds

Figure 2: Steric environment. The C2-Methoxy group sterically impacts both the C1 and C3 positions, necessitating specific catalyst choices.

References

  • Organic Chemistry Portal. "Synthesis of Benzofurans." (Accessed 2023).

  • National Institutes of Health (PMC). "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers." (2013).

  • BenchChem. "A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions." Provides data on catalyst loading and ligand selection for hindered aryl iodides.
  • MDPI. "Aromatic Iodides: Synthesis and Conversion to Heterocycles." (2022).

  • ScienceDirect/Tetrahedron. "Synthesis of substituted benzofurans via Pd-catalyzed coupling." (General Reference for the Sonogashira-Cyclization mechanism described in Protocol A).

Application

Application Note: High-Purity Synthesis of Methyl 3-iodo-2-methoxybenzoate: A Comprehensive Guide to Workup and Purification

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the workup and purification of Methyl 3-iodo-2-methoxybenzoate, a key building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the workup and purification of Methyl 3-iodo-2-methoxybenzoate, a key building block in the synthesis of pharmaceuticals and complex organic molecules. Emphasizing scientific principles and best practices, this document outlines robust protocols for quenching, extraction, and purification by both recrystallization and column chromatography. The causality behind each experimental choice is explained to empower researchers in adapting and troubleshooting these procedures.

Introduction: The Significance of Methyl 3-iodo-2-methoxybenzoate

Methyl 3-iodo-2-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of three distinct functional groups—an ester, a methoxy group, and an iodine atom—on the benzene ring provides a versatile platform for a variety of coupling reactions and further functionalization. The strategic placement of the iodo group at the 3-position makes it a crucial precursor for introducing molecular complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Given its importance, the ability to obtain this compound in high purity is paramount for the success of subsequent synthetic steps and the overall efficiency of a drug discovery campaign.

This guide focuses on the critical post-synthesis stages: the workup and purification. Proper execution of these steps is essential to remove unreacted starting materials, byproducts, and reagents, ensuring the isolation of pure Methyl 3-iodo-2-methoxybenzoate.

Synthesis Overview: Electrophilic Iodination of Methyl 2-methoxybenzoate

While various methods exist for the synthesis of iodinated aromatics, a common and effective route to Methyl 3-iodo-2-methoxybenzoate is the direct electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. This reaction typically employs an iodine source, such as molecular iodine (I₂), and an oxidizing agent in an acidic medium. The methoxy group is an ortho-, para-director; however, the steric hindrance at the ortho position and the electronic influence of the ester group can direct the iodination to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 3-iodo isomer.

A plausible reaction scheme involves the in-situ generation of a more potent electrophilic iodine species (e.g., I⁺), which then attacks the electron-rich aromatic ring. The presence of an oxidizing agent, such as iodic acid or nitric acid, facilitates the oxidation of I₂ to the active electrophile.

Post-Reaction Workup: A Step-by-Step Protocol

The workup procedure is designed to neutralize the reaction mixture, remove inorganic salts and unreacted reagents, and isolate the crude product. The following protocol is a general guideline and may require optimization based on the specific reaction scale and conditions.

Rationale for the Workup Strategy

The primary goals of the workup are to:

  • Quench the reaction: Stop the reaction and neutralize any remaining acids or oxidizing agents.

  • Remove excess iodine: Unreacted iodine will contaminate the product.

  • Isolate the organic product: Separate the desired compound from the aqueous phase and inorganic byproducts.

Experimental Protocol for Workup
  • Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, an ice bath can be used for more rapid cooling.

  • Quenching with Sodium Thiosulfate: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be at least twice the volume of the reaction mixture. This step is crucial for reducing any unreacted iodine (a deep brown/purple color) to colorless iodide ions (I⁻). The disappearance of the iodine color is a visual indicator of a successful quench.

  • Extraction with an Organic Solvent: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Washing with Sodium Bicarbonate: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any residual acidic components from the reaction.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Visualization of the Workup Workflow

Workup_Workflow ReactionMixture Reaction Mixture Cooling Cool to Room Temperature ReactionMixture->Cooling Quenching Quench with sat. Na2S2O3(aq) Cooling->Quenching Extraction Extract with Organic Solvent (e.g., EtOAc) Quenching->Extraction SeparatoryFunnel Separatory Funnel (Aqueous and Organic Layers) Extraction->SeparatoryFunnel Washing_NaHCO3 Wash with sat. NaHCO3(aq) SeparatoryFunnel->Washing_NaHCO3 Organic Layer Washing_Brine Wash with Brine Washing_NaHCO3->Washing_Brine Drying Dry over Na2SO4 or MgSO4 Washing_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration CrudeProduct Crude Methyl 3-iodo-2-methoxybenzoate Concentration->CrudeProduct

Caption: Workflow for the workup of Methyl 3-iodo-2-methoxybenzoate.

Purification Techniques: Achieving High Purity

The crude product obtained after workup will likely contain unreacted starting material and isomeric byproducts. The choice of purification technique depends on the nature of the impurities and the desired final purity. For solid compounds like Methyl 3-iodo-2-methoxybenzoate, recrystallization and column chromatography are the most common and effective methods.[1][2][3]

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

A preliminary solvent screen is essential to identify a suitable solvent or solvent system. Common solvents to test include hexane, ethanol, isopropanol, ethyl acetate, and mixtures thereof.

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
HexaneLowModerateGood
EthanolModerateHighFair to Good
IsopropanolLowHighGood
Ethyl Acetate/HexaneVariable (ratio-dependent)HighExcellent

Based on typical properties of similar aromatic esters, a mixed solvent system of ethyl acetate and hexane is often an excellent choice, as it allows for fine-tuning of the polarity to achieve optimal crystal formation.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the "good" solvent dropwise until the solid completely dissolves.

  • Inducing Crystallization: While the solution is hot, slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[1] It is particularly useful when recrystallization fails to remove closely related impurities.

The choice of eluent (mobile phase) is critical for achieving good separation. Thin-layer chromatography (TLC) is used to determine the optimal eluent system. A good eluent system will give a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound. For Methyl 3-iodo-2-methoxybenzoate, a mixture of hexane and ethyl acetate is a common starting point.

Eluent System (Hexane:EtOAc)Rƒ of Product (Approximate)Separation from Impurities
95:50.2Good
90:100.4Excellent
80:200.6Fair

A 90:10 mixture of hexane:ethyl acetate is likely to provide a good balance of migration and separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with a pump or inert gas) to force the solvent through the column.[1]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-iodo-2-methoxybenzoate.

Visualization of the Purification Workflow

Purification_Workflow CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Flash Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure Methyl 3-iodo-2-methoxybenzoate Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Purification options for Methyl 3-iodo-2-methoxybenzoate.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing purity.[5] The absence of signals corresponding to impurities is a key indicator of a successful purification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (ester carbonyl, C-O bonds, aromatic ring).

Conclusion

The successful isolation of high-purity Methyl 3-iodo-2-methoxybenzoate is critical for its effective use in subsequent synthetic transformations. The detailed workup and purification protocols provided in this application note, grounded in fundamental chemical principles, offer a reliable pathway to obtaining this important building block. By understanding the rationale behind each step, researchers can confidently adapt these methods to their specific experimental needs and troubleshoot any challenges that may arise.

References

  • PubChem. (n.d.). Methyl 3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeong, G. H. (2020). IMPROVED PURIFICATION of 3-METHYL-2-IODOXYBENZOIC ACID. Google Books.
  • Larsen, M., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Jeong, G. H. (2020, April 24). Improved Purity of 3-Methyl-2-Iodoxybenzoic Acid. YouTube. Retrieved from [Link]

  • Seidl, T. L., et al. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • YouTube. (2015, October 13). IR and NMR combo Packet Video Key. Retrieved from [Link]

  • European Patent Office. (2005, January 13). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE One. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • IRIS UniPA. (n.d.). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

Sources

Method

Catalyst Selection for Cross-Coupling Reactions of Methyl 3-iodo-2-methoxybenzoate: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Methyl 3-iodo-2-methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Methyl 3-iodo-2-methoxybenzoate stands as a valuable and versatile building block, its utility unlocked through strategic cross-coupling reactions. The presence of the ortho-methoxy group and the ester functionality introduces both electronic and steric challenges that necessitate careful consideration of catalyst systems to achieve optimal outcomes. This guide provides an in-depth analysis of catalyst selection and detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this important substrate.

The Influence of the 2-Methoxy Group: A Guiding Principle

The 2-methoxy group is the defining feature of Methyl 3-iodo-2-methoxybenzoate, profoundly influencing its reactivity in cross-coupling reactions. This electron-donating group increases the electron density of the aromatic ring, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides. Furthermore, its steric bulk in the ortho position can hinder the approach of the catalyst and the coupling partner. Consequently, the selection of a suitable catalyst system, particularly the choice of ligand, is critical to overcoming these hurdles and achieving high-yielding transformations. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis by stabilizing the active palladium species and facilitating the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The coupling of Methyl 3-iodo-2-methoxybenzoate with various arylboronic acids provides access to a diverse range of substituted 2-methoxybenzoates.

Catalyst and Ligand Selection Rationale

For sterically hindered and electron-rich aryl iodides like Methyl 3-iodo-2-methoxybenzoate, traditional palladium catalysts such as Pd(PPh₃)₄ can be effective, but often require higher temperatures and longer reaction times. The key to success often lies in the use of bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in challenging Suzuki couplings.[1] The choice of base is also crucial, with weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often being preferred to minimize potential hydrolysis of the methyl ester functionality.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 3-iodo-4-methoxybenzoic acid methyl ester, and is expected to provide good results with Methyl 3-iodo-2-methoxybenzoate.[2]

Reaction Scheme:

Materials:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-iodo-2-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add toluene and water (typically a 4:1 to 10:1 mixture of toluene:water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Expected High
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Expected High
32-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9018Expected Moderate-High

Note: Expected yields are based on similar reactions and may require optimization.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-O-B(OH)2R'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Suzuki-Miyaura Catalytic Cycle

Heck Reaction: Olefin Arylation

The Heck reaction provides a direct method for the arylation of alkenes, leading to the formation of substituted olefins. For Methyl 3-iodo-2-methoxybenzoate, this reaction allows for the introduction of a variety of vinyl groups.

Catalyst and Ligand Selection Rationale

The electron-rich nature of the aryl iodide necessitates a catalyst system that can efficiently undergo oxidative addition. While ligandless conditions with catalysts like Pd(OAc)₂ can sometimes be effective for aryl iodides, the use of phosphine ligands is generally recommended to improve efficiency and prevent catalyst decomposition.[3] For ortho-substituted substrates, bulky monodentate ligands such as tri(o-tolyl)phosphine or bulky, electron-rich biaryl phosphine ligands can be beneficial. The choice of base, typically an amine like triethylamine or a weaker inorganic base like sodium acetate, is also important for regenerating the active catalyst.[3]

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of electron-rich aryl iodides with acrylates.[4]

Reaction Scheme:

Materials:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a Schlenk tube, dissolve Methyl 3-iodo-2-methoxybenzoate, Pd(OAc)₂, and tri(o-tolyl)phosphine in DMF.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add the alkene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table:

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF11016Expected Good
2StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF11016Expected Good

Note: Expected yields are based on similar reactions and may require optimization.

Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ar-I, Pd(OAc)2, and Ligand in DMF B Degas with Argon A->B C Add Alkene and Base B->C D Heat to 100-120 °C C->D E Monitor by TLC/GC-MS D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, and Purify G->H

Heck Reaction Workflow

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems found in various advanced materials and biologically active molecules.

Catalyst and Ligand Selection Rationale

The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[5] For electron-rich aryl iodides, standard catalyst systems like Pd(PPh₃)₂Cl₂/CuI are often effective.[5] However, copper-free Sonogashira protocols have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. In copper-free systems, a palladium catalyst is used with a suitable base, often an amine that can also serve as the solvent. For sterically hindered substrates, bulky phosphine ligands can be beneficial.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

This protocol is adapted from general procedures for copper-free Sonogashira couplings of aryl iodides.[4]

Reaction Scheme:

Materials:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Triethylamine (Et₃N) (solvent and base)

Procedure:

  • To a Schlenk tube, add Methyl 3-iodo-2-methoxybenzoate and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and the terminal alkyne.

  • Seal the tube and heat the reaction to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary Table:

EntryAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂Et₃N9012Expected Good
21-OctynePd(PPh₃)₂Cl₂Et₃N9012Expected Good

Note: Expected yields are based on similar reactions and may require optimization.

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyzed) Pd0 Pd(0)L2 Pd_ArI Ar-Pd(II)-I(L2) Pd0->Pd_ArI Oxidative Addition (Ar-I) Pd_Ar_Alkyne Ar-Pd(II)-C≡CR'(L2) Pd_ArI->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuI CuI Cu_Alkyne Cu-C≡CR' CuI->Cu_Alkyne Base Cu_Alkyne->Pd_ArI to Transmetalation Alkyne R'C≡CH Alkyne->Cu_Alkyne Base Base

Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction is of immense importance in medicinal chemistry due to the prevalence of the aniline moiety in drug candidates.

Catalyst and Ligand Selection Rationale

The amination of electron-rich and sterically hindered aryl iodides like Methyl 3-iodo-2-methoxybenzoate typically requires highly active catalyst systems.[6] The development of bulky, electron-rich biarylphosphine ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction.[6] Ligands such as RuPhos and BrettPhos are excellent choices for the coupling of primary and secondary amines, respectively.[3] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is critical for the deprotonation of the amine and for facilitating the catalytic cycle.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl iodides.

Reaction Scheme:

Materials:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • RuPhos (for secondary amines) or BrettPhos (for primary amines) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add Methyl 3-iodo-2-methoxybenzoate and a stir bar.

  • Add toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Data Summary Table:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10012Expected High
2AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene10012Expected High

Note: Expected yields are based on similar reactions and may require optimization.

Conclusion

The successful application of cross-coupling reactions to Methyl 3-iodo-2-methoxybenzoate hinges on the judicious selection of the catalyst system. The electronic and steric properties of this substrate demand the use of robust and highly active catalysts, often featuring bulky and electron-rich ligands. The protocols provided herein serve as a comprehensive starting point for researchers seeking to utilize this versatile building block in the synthesis of complex molecules. As with any catalytic reaction, optimization of reaction parameters may be necessary to achieve the desired outcome for specific substrates and coupling partners.

References

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  • Ahmad, S., et al. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. [Link]

  • Liu, L., et al. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6.–[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(6), 2093-2096. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from a representative URL: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]

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  • Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. (n.d.). ResearchGate. [Link]

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  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (2024). ARKIVOC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2006). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Unprecedented catalyst activity and stability of Mizoroki-Heck reaction in a continuous packed. (2022). Diva-portal.org. [Link]

  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. (n.d.). Wiley-VCH. [Link]

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  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

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  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010). SciELO. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2000). Tetrahedron. [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Educación Química. [Link]

  • Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. (2014). CONICET. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). Journal of the American Chemical Society. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Optimization for Methyl 3-iodo-2-methoxybenzoate

Case Reference: Methyl 3-iodo-2-methoxybenzoate (CAS: 35614-19-0) Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) Support Level: Tier 3 (Senior Application Scientist) Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Methyl 3-iodo-2-methoxybenzoate (CAS: 35614-19-0) Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering stalled conversion or low yields with Methyl 3-iodo-2-methoxybenzoate . While this substrate contains a highly reactive C–I bond, the ortho-methoxy group introduces a specific steric and electronic environment that exacerbates catalyst poisoning via iodide accumulation ("The Iodide Effect").

This guide diagnoses the three primary failure modes for this specific scaffold:

  • Autocatalytic Poisoning: Accumulation of inhibitory iodide (

    
    ) anions.
    
  • Steric Deactivation: The 2-methoxy substituent slowing oxidative addition, leading to Pd aggregation.

  • Ligand Oxidation: False negatives caused by air-sensitive bulky phosphines.

Module 1: The "Iodide Effect" (Autocatalytic Poisoning)

The Mechanism

Unlike aryl bromides or chlorides, aryl iodides release iodide ions (


) that bind tightly to Palladium. For Methyl 3-iodo-2-methoxybenzoate , the reaction releases one equivalent of 

for every turnover.

In standard catalytic cycles, the active species is often a neutral mono-ligated


. However, high concentrations of 

drive the equilibrium toward anionic, coordinatively saturated species (e.g.,

). These anionic clusters are catalytically resting states (dormant) or dead ends, effectively "poisoning" the reaction as conversion progresses.
Visualization: The Inhibitory Loop

The following diagram illustrates how the release of Iodide from your specific substrate sequesters the active catalyst.

IodidePoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for crowded Ar-I) Pd0->OxAdd + Me-3-I-2-OMe-benzoate PdII Pd(II) Intermediate L-Pd(Ar)-I OxAdd->PdII TransMet Transmetallation PdII->TransMet + Boronic Acid Poison INACTIVE SINK [L-Pd(Ar)-I2]- or Dimers PdII->Poison High [I-] Accumulation Prod Product Release + Iodide (I-) TransMet->Prod Prod->Pd0 Regeneration Poison->PdII Slow Reversal

Figure 1: The "Iodide Trap" mechanism. As the reaction proceeds, free iodide concentration increases, pushing the active Pd(II) intermediate into an inactive anionic sink, stalling the reaction at ~50-60% conversion.

Corrective Protocol: Halide Scavenging

If your reaction stalls despite having starting material remaining, you must sequester the iodide.

  • Switch Base Cation: Move from

    
     to 
    
    
    
    or
    
    
    . Silver salts precipitate AgI, irreversibly removing the poison from solution.
  • Solvent Swap: Avoid pure DMF/DMSO if using simple salts; iodide is highly soluble and nucleophilic in these. Use a biphasic system (Toluene/Water) where iodide partitions into the aqueous phase, away from the organic-phase catalyst.

Module 2: Steric Deactivation & Ligand Selection

The Ortho-Methoxy Problem

The 2-methoxy group on your substrate is not just an electronic donor; it is a steric wall. It hinders the approach of the Palladium center to the C–I bond (position 3).

  • Symptom: The reaction solution turns black (Pd black precipitation) rapidly.

  • Cause: Oxidative addition is too slow. The unstable

    
     species aggregates into metal particles before it can react with the aryl iodide.
    
Solution: Bulky, Electron-Rich Ligands

Standard catalysts like


 are often insufficient for ortho-substituted aryl iodides. You require ligands that boost the electron density on Pd to accelerate oxidative addition.
Ligand ClassRecommended Catalyst SystemWhy it works for this substrate
Buchwald Generation 3/4 XPhos Pd G4 or SPhos Pd G4 The biaryl backbone prevents Pd aggregation; the bulky phosphine forces the mono-ligated active species

which is hyper-reactive.
Bulky Trialkylphosphines

+

Extreme steric bulk facilitates the coupling of hindered centers by enforcing a low coordination number.
NHC Complexes PEPPSI-IPr Highly stable against heat; prevents Pd black formation even if oxidative addition is slow.

Module 3: Diagnostic Workflows

Protocol: The "Standard Addition" Poison Test

Use this protocol to determine if your reaction is failing due to catalyst poisoning or reagent degradation.

Reagents:

  • Standard Reaction Mixture (stalled at X hours).

  • Fresh Catalyst (same amount as initial).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene).

Steps:

  • Take an aliquot of your stalled reaction. Analyze by HPLC/UPLC to establish a baseline conversion (e.g., 45%).

  • Split the reaction into two vials (A and B).

  • Vial A (Control): Continue heating/stirring as is.

  • Vial B (Spike): Add fresh catalyst (1-2 mol%) and fresh boronic acid (0.5 eq).

  • Heat both for 1 hour.

  • Analyze:

    • Scenario 1: Vial B conversion increases significantly. Diagnosis: Catalyst death (likely oxidation or aggregation). Action: Switch to XPhos/SPhos.

    • Scenario 2: Vial B does not advance. Diagnosis: Product Inhibition or Iodide Poisoning. Action: Add Ag salts or switch to high-turnover precatalysts.

Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating. Is this normal?

No. Immediate black precipitation indicates "Pd Black" formation. This means the


 is aggregating faster than it is performing oxidative addition into your Methyl 3-iodo-2-methoxybenzoate.
  • Fix: Your catalyst is not active enough for this hindered substrate. Switch from

    
     to XPhos Pd G4 . Ensure your solvent is rigorously degassed; oxygen accelerates aggregation.[1]
    
Q2: Can the methyl ester group hydrolyze during the reaction?

Yes. If you are using aqueous bases (NaOH, KOH,


) at high temperatures (

), the ester at position 1 can hydrolyze to the carboxylic acid.
  • Fix: Use anhydrous bases like

    
      (finely ground) in dioxane or toluene. Alternatively, use 
    
    
    
    as the base in anhydrous conditions.
Q3: Why does the reaction work for Methyl 3-iodo-benzoate but fail for the 2-methoxy analog?

This confirms the Ortho-Effect . The 2-methoxy group creates a "steric pocket."

  • Explanation: In the non-methoxy analog, the Pd atom has easy access. In your target, the methoxy oxygen lone pairs may also weakly chelate the Pd, creating a stable but unreactive 5-membered chelate ring (if the ester carbonyl also participates), effectively locking the catalyst.

  • Fix: Use a non-coordinating solvent (Toluene) rather than DMF to discourage chelation, and use a bulky ligand (SPhos) that sterically prevents this "off-cycle" chelation.

References

  • Mechanistic Origins of Iodide Inhibition

    • Title: "The inhibitory effect of iodide ions on palladium-catalyzed cross-coupling reactions."[2]

    • Source:Journal of the American Chemical Society (ACS).
    • Context: Explains the form
    • URL:[Link]

  • Ligand Effects on Ortho-Substituted Substrates

    • Title: "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[3]

    • Source:Chemical Science (RSC).
    • Context: Quantifies the steric penalty of ortho-substituents (like the 2-methoxy group)
    • URL:[Link]

  • Catalyst Activation & Precatalysts

    • Title: "Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Prec
    • Source:University of Victoria / ACS Omega.
    • Context: Details why monoligated Pd(0) species (generated from G3/G4 precatalysts)
    • URL:[Link]

  • Troubleshooting Pd-Catalyzed Reactions

    • Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
    • Source:BenchChem Technical Support.[1]

    • Context: General protocols for diagnosing ligand oxidation and base effects.[1]

Sources

Optimization

Removal of impurities from "Methyl 3-iodo-2-methoxybenzoate"

An invaluable intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials, "Methyl 3-iodo-2-methoxybenzoate" requires high purity for successful downstream applications.[1] However, its syn...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials, "Methyl 3-iodo-2-methoxybenzoate" requires high purity for successful downstream applications.[1] However, its synthesis via electrophilic aromatic iodination can introduce a variety of impurities that challenge researchers.

This technical support center provides a comprehensive guide to identifying and removing these common impurities. Structured in a user-friendly question-and-answer format, it offers both foundational knowledge and practical troubleshooting steps for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Methyl 3-iodo-2-methoxybenzoate?

The impurity profile of your product is intrinsically linked to the synthetic route employed, most commonly the direct iodination of Methyl 2-methoxybenzoate. The methoxy group is an ortho-, para- director, while the methyl ester is a meta- director. Both groups activate the 5-position and the methoxy group strongly activates the 3-position, leading to potential isomers.

Here are the most probable impurities:

  • Unreacted Starting Material (Methyl 2-methoxybenzoate): Incomplete reaction is common, leaving residual starting material in your crude product.

  • Regioisomeric Byproduct (Methyl 5-iodo-2-methoxybenzoate): The electronic properties of the starting material direct iodination to both the 3- and 5-positions. While the 3-iodo isomer is often the major product, the formation of the 5-iodo isomer is a significant possibility.[2]

  • Di-iodinated Products: If the reaction conditions are too harsh or an excess of the iodinating agent is used, a second iodine atom can be added to the aromatic ring, leading to di-iodo species.[3]

  • Hydrolysis Product (3-Iodo-2-methoxybenzoic acid): If aqueous workup conditions are acidic or basic, or if the reaction is run at high temperatures for extended periods, the methyl ester can hydrolyze to the corresponding carboxylic acid.[4]

  • Reagent-Specific Byproducts:

    • Succinimide: If N-Iodosuccinimide (NIS) is used as the iodinating agent, succinimide is a major byproduct.[5] It is typically water-soluble and can often be removed during an aqueous workup.

    • Residual Iodine (I₂): Elemental iodine is often used as the reagent and can persist in the crude product, imparting a pink or brown color.

Q2: How can I effectively assess the purity of my Methyl 3-iodo-2-methoxybenzoate?

A multi-technique approach is essential for a conclusive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is the first and quickest step to visualize the number of components in your sample.[6] A single spot under UV light is a good preliminary indicator of purity. Running the TLC in several solvent systems of varying polarity can help resolve impurities that co-elute in a single system.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for identifying impurities. The spectrum of pure Methyl 3-iodo-2-methoxybenzoate has a distinct pattern. Impurities like the starting material or the 5-iodo isomer will have their own characteristic signals.[2][7][8] Integrating the peaks allows for a quantitative estimation of the impurity levels.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 92-95 °C for a related isomer).[9] A broad or depressed melting point range is a strong indication of the presence of impurities.

Q3: What is the best general purification strategy for this compound?

The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile and common method for purifying organic compounds on a laboratory scale.[10][11] It is highly effective at separating compounds with different polarities, such as the desired product from the less polar starting material and potentially more polar di-iodinated byproducts. However, it can be time-consuming and requires significant amounts of solvent and silica gel, making it less ideal for large-scale purifications.[11]

  • Recrystallization: If your product is a solid and you can identify a suitable solvent, recrystallization is an excellent and scalable purification technique.[12][13] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] This method is particularly effective at removing small amounts of impurities from a large amount of product. It is often more economical and faster for multi-gram scale purification than chromatography.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Q1: My TLC shows a prominent spot with a higher Rf value than my product. What is it likely to be?

A higher Rf value indicates a less polar compound. In this synthesis, the most likely less polar impurity is the unreacted starting material, Methyl 2-methoxybenzoate . The introduction of a large, polarizable iodine atom increases the polarity of the molecule, causing the product to adhere more strongly to the silica gel and have a lower Rf.

Solution: This type of impurity is typically easy to remove using flash column chromatography with a non-polar solvent system.

Q2: I see an impurity spot on my TLC that is very close to my product spot. How can I achieve separation?

Impurities with similar Rf values present the greatest challenge. This spot is very likely the regioisomer, Methyl 5-iodo-2-methoxybenzoate .[2]

Solution:

  • Optimize TLC: Experiment with different solvent systems. A less polar system (e.g., increasing the hexane content in a hexane/ethyl acetate mixture) will cause all spots to move less, potentially increasing the separation between them.

  • Shallow Gradient Column Chromatography: Use a very shallow solvent gradient during column chromatography. Start with a low-polarity mobile phase and increase the polarity very slowly. This maximizes the interaction time with the stationary phase and can resolve compounds with very similar polarities.

Q3: My ¹H NMR spectrum has an extra set of aromatic peaks and two extra singlets. How can I determine the impurity?

This is a classic sign of contamination with either the starting material or a regioisomer.

  • If Starting Material (Methyl 2-methoxybenzoate) is present: You will see a complex multiplet for 4 aromatic protons, alongside the characteristic singlets for the methoxy (~3.9 ppm) and ester methyl (~3.9 ppm) groups of the starting material.[7]

  • If the Regioisomer (Methyl 5-iodo-2-methoxybenzoate) is present: This isomer will also show signals for methoxy and ester methyl groups, often very close to your product's signals. However, the aromatic region will be different. By comparing the observed spectrum to literature data for the different isomers, you can confirm the identity of the impurity.[2]

Solution: Purification via careful column chromatography is the recommended approach.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and what should I do?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] The resulting liquid phase is often immiscible with the solvent and will contain significant impurities.

Solutions:

  • Add More Solvent: Your solution might be too concentrated. Add more hot solvent until the oil completely dissolves, then allow it to cool slowly.

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[12][14] Dissolve the compound in a minimum of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Ensure Slow Cooling: Rapid cooling, such as placing the flask directly in an ice bath, can promote oiling out. Let the solution cool slowly to room temperature first, which encourages the formation of a crystal lattice.[12]

Q5: After my initial workup, the crude product has a pink or brown tint. How do I remove the color?

This color is almost certainly due to residual elemental iodine (I₂).

Solution: Before proceeding with chromatography or recrystallization, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the I₂ to colorless iodide (I⁻), which is soluble in the aqueous layer.

2 Na₂S₂O₃ (aq) + I₂ (org) → Na₂S₄O₆ (aq) + 2 NaI (aq)

Wash until the organic layer is colorless, then wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Visualized Workflow & Protocols

Impurity Diagnosis and Removal Workflow

The following diagram outlines the logical steps for identifying and removing impurities from your crude product.

G cluster_0 Purity Assessment cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Verification TLC 1. Run TLC in Hexane/EtOAc (4:1) NMR 2. Acquire ¹H NMR TLC->NMR Assess 3. Analyze Results NMR->Assess Impurity_ID Identify Impurity Type (e.g., Starting Material, Isomer) Assess->Impurity_ID Wash Aqueous Wash (if colored) Impurity_ID->Wash Residual I₂? Chroma Column Chromatography Impurity_ID->Chroma Mixed Impurities? Recryst Recrystallization Impurity_ID->Recryst Minor Impurities & Crystalline Solid? Wash->Chroma Wash->Recryst Final_QC Verify Purity (TLC, NMR, MP) Chroma->Final_QC Recryst->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: Workflow for impurity diagnosis and purification.

Data Presentation Tables

Table 1: Recommended Solvent Systems for Chromatography

TechniqueSolvent System (v/v)Typical Rf of ProductNotes
TLCHexane / Ethyl Acetate (4:1)~0.3 - 0.4Good starting point for diagnosis. Starting material will be higher (~0.5-0.6).
TLCDichloromethane / Hexane (1:1)~0.2 - 0.3Can offer different selectivity to resolve close-running spots.
ColumnHexane / Ethyl Acetate (Gradient: 19:1 to 9:1)-A shallow gradient is key for separating isomeric impurities.

Table 2: Potential Solvents for Recrystallization

Solvent / SystemProcedureRationale
Methanol or EthanolDissolve in minimum hot solvent, cool slowly.The product is a polar ester, may have good solubility characteristics in hot alcohols.
IsopropanolDissolve in minimum hot solvent, cool slowly.A slightly less polar alcohol that can sometimes yield better crystals.
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexanes until cloudy, reheat, cool slowly.A co-solvent system is excellent for fine-tuning solubility.[14]
Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc 19:1).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the mobile phase. Apply gentle pressure (using a pump or bulb) to begin elution. Collect fractions in test tubes.

  • Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate to track the elution of your compound.

  • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified Methyl 3-iodo-2-methoxybenzoate.

Protocol 2: Recrystallization

  • Choose a Solvent: Using a small test sample, identify a suitable solvent or co-solvent system (see Table 2).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[12]

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.

  • Complete Crystallization: Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air-dry on the filter or in a desiccator.

References

  • Vaia. (n.d.). Aromatic iodination can be carried out with a number of reagents. Retrieved February 20, 2026, from [Link]

  • WordPress. (2026, February 9). I2 and Electrophilic I+ reagents. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
  • ResearchGate. (2025, August 6). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Retrieved February 20, 2026, from [Link]

  • Jeong, G. H. (2020, May 5). IMPROVED PURIFICATION of 3-METHYL-2-IODOXYBENZOIC ACID. Google Books.
  • National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PMC. Retrieved February 20, 2026, from [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved February 20, 2026, from [Link]

  • Kwong, et al. (n.d.). The Copper-Catalyzed Coupling of Alkyl Amines and Aryl Iodides: An Efficient System Even in an Air Atmosphere Supporting Information. AWS. Retrieved February 20, 2026, from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved February 20, 2026, from [Link]

  • SciSpace. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). trimethoxy-phenyl)iodonium. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-Iodo-2-methoxybenzoic acid. PubChem. Retrieved February 20, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved February 20, 2026, from [Link]

  • YouTube. (2020, April 24). Improved Purity of 3-Methyl-2-Iodoxybenzoic Acid. Retrieved February 20, 2026, from [Link]

  • Chemdad. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE One Chongqing Chemdad Co.. Retrieved February 20, 2026, from [Link]

  • Reddit. (2026, January 7). Question Regarding Recrystallization. r/OrganicChemistry. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methyl 3-iodo-4-methoxybenzoate. PubChem. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Methyl 3-iodo-2-methoxybenzoate in Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Methyl 3-io...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Methyl 3-iodo-2-methoxybenzoate and related structures in catalytic applications. While not a conventional ligand itself, its unique combination of a sterically demanding ortho-methoxy group, a reactive iodo group, and a coordinating carbonyl moiety presents specific challenges and opportunities in transition-metal-catalyzed reactions. This guide is designed to help you navigate these complexities and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered when Methyl 3-iodo-2-methoxybenzoate is used as a substrate, a ligand precursor, or an ancillary component in a catalytic system.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Question: I am using Methyl 3-iodo-2-methoxybenzoate as a substrate in a palladium-catalyzed Suzuki coupling, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I resolve this?

Answer:

Low reactivity in cross-coupling reactions involving this substrate can be attributed to a combination of steric and electronic factors, as well as potential catalyst inhibition.

Potential Causes and Solutions:

  • Steric Hindrance: The ortho-methoxy group significantly increases steric bulk around the reactive C-I bond. This can hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The catalyst may struggle to access the C-I bond.

    • Solution: Switch to a catalyst system known to be effective for sterically hindered substrates. This typically involves using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-butyl-based phosphines.[2] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[3]

  • Catalyst Inhibition by Iodide: While the C-I bond is highly reactive, the iodide anion (I⁻) released during the reaction can act as a catalyst inhibitor. Iodide can form stable, bridged palladium-iodide dimers, which are less catalytically active, particularly in C-N coupling reactions.[4]

    • Solution: If iodide inhibition is suspected, consider adding a halide scavenger or switching to a solvent system where the iodide salt byproduct is insoluble and precipitates out of the reaction mixture.[4] Additionally, using a ligand that minimizes the formation of these inactive dimers, such as certain biarylphosphines, can be beneficial.[4]

  • Chelation-Deactivation by the ortho-Methoxy Group: The oxygen atom of the ortho-methoxy group can act as a weak Lewis base and coordinate to the palladium center. This intramolecular chelation can form a stable, but less reactive, palladacycle, effectively taking the catalyst out of the primary catalytic cycle.[5]

    • Solution: The choice of solvent can influence this equilibrium. A more polar, coordinating solvent might compete with the methoxy group for coordination to the metal center, thus disfavoring the formation of the inactive chelate. However, solvent choice must be compatible with all other reaction components.[5]

Issue 2: Ligand Decomposition or Side Reactions When Preparing a Phosphine Ligand

Question: I am attempting to synthesize a phosphine ligand by reacting Methyl 3-iodo-2-methoxybenzoate with a secondary phosphine (e.g., diphenylphosphine) via a nucleophilic substitution or a metal-catalyzed C-P coupling. The reaction is messy, and I am not getting the desired product. What could be going wrong?

Answer:

Synthesizing phosphine ligands from aryl iodides can be a robust method, but the specific functionalities on Methyl 3-iodo-2-methoxybenzoate require careful consideration of the reaction conditions.

Potential Causes and Solutions:

  • Incompatibility with Strong Bases: If you are attempting a reaction that involves generating a phosphide anion with a strong base like n-butyllithium, you risk side reactions. The ester moiety of your starting material is susceptible to nucleophilic attack by strong bases, leading to hydrolysis or other undesired transformations.

    • Solution: Opt for a palladium-catalyzed C-P coupling reaction, which proceeds under milder conditions and does not require pre-formation of a highly reactive phosphide anion. Alternatively, protect the ester group before attempting the reaction with a strong base, though this adds extra steps to your synthesis.

  • Catalyst Poisoning by Phosphorus: In a palladium-catalyzed C-P coupling, the phosphine reactant or product can sometimes act as a catalyst poison if it binds too strongly to the palladium center and displaces other necessary ligands.

    • Solution: Carefully select the palladium precursor and any additional ligands. Often, using a higher catalyst loading or a pre-catalyst designed for C-P bond formation can overcome this issue. Using phosphine-borane adducts can also be a good strategy, as the borane protects the phosphine from oxidation and can modulate its reactivity.[6][7]

  • Aryl Radical Formation: Under certain conditions, particularly with some palladium sources and ligands in the presence of a strong base, aryl iodides can be converted into aryl radicals.[8] This can lead to a variety of undesired side products through homolytic pathways rather than the desired concerted catalytic cycle.

    • Solution: Screen different palladium sources, ligands, and bases. Conditions that favor a two-electron pathway (oxidative addition/reductive elimination) over a single-electron transfer (SET) pathway are preferred. Reducing the reaction temperature may also suppress radical formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the ortho-methoxy group in Methyl 3-iodo-2-methoxybenzoate influence catalytic performance?

The ortho-methoxy group has a dual electronic nature: it is electron-donating through resonance and electron-withdrawing through induction.[9] Its effect on catalysis is complex:

  • Electronic Effects: As an electron-donating group, it can increase the electron density on the aromatic ring, which may slow down the oxidative addition step with an electron-rich Pd(0) catalyst.[1] However, this electronic enrichment can be beneficial for the stability of the resulting organometallic intermediate.

  • Steric Effects: The primary influence is often steric. The bulky methoxy group can hinder the approach of the catalyst to the C-I bond, as discussed in the troubleshooting section.[10]

  • Coordinating Effects: The oxygen atom can act as a hemilabile ligand, reversibly coordinating to the metal center. This can stabilize the catalyst and prevent decomposition, but it can also temporarily block a coordination site, potentially slowing down the reaction.[5] The impact of this coordination is highly dependent on the specific metal, ligand system, and reaction conditions.

Q2: Can the iodide in Methyl 3-iodo-2-methoxybenzoate itself act as a ligand or co-catalyst?

Yes, the iodide atom and the resulting iodide anion can play a significant role. The iodine atom in the starting material can form a halogen bond with Lewis basic sites, potentially influencing substrate pre-organization.[11] More importantly, once the C-I bond is cleaved, the resulting iodide anion can coordinate to the metal center. In some catalytic systems, iodide is known to enhance enantioselectivity or stabilize transition states.[12] However, as noted earlier, it can also be detrimental by forming stable, inactive catalyst dimers.[4]

Q3: Is Methyl 3-iodo-2-methoxybenzoate a suitable precursor for synthesizing chiral phosphine ligands?

Yes, it is a plausible starting material. The synthesis would typically involve a C-P cross-coupling reaction to replace the iodine with a phosphine group.[6][13] To create a chiral ligand, one could use a chiral secondary phosphine, or subsequent modifications could be made to the molecule to introduce a chiral center. The ortho-methoxy and ester groups provide handles for further functionalization, which could be used to build a bidentate or polydentate ligand scaffold.[14]

Q4: What are the best practices for storing and handling Methyl 3-iodo-2-methoxybenzoate?

Aryl iodides are generally stable solids. However, they can be light-sensitive over long periods. It is recommended to store the compound in a tightly sealed, amber-colored vial, away from direct light and moisture. While not acutely toxic, standard laboratory safety precautions, including wearing gloves and safety glasses, should always be observed.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Substrate

This protocol provides a starting point for coupling Methyl 3-iodo-2-methoxybenzoate with an arylboronic acid.

  • Reagent Preparation: In a glovebox, add Methyl 3-iodo-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture, 10:1 v/v) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Ligand Selection Guide for Challenging Cross-Couplings
Ligand TypeExample(s)Recommended ForRationale
Bulky Monophosphines XPhos, SPhos, RuPhosSterically hindered aryl halides, C-N and C-O couplings.[2]Promotes formation of a highly reactive, monoligated Pd(0) species.
Bidentate Phosphines dppf, BINAPGeneral cross-couplings, can prevent formation of inactive iodide dimers.[3]Chelating nature provides catalyst stability.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesElectron-rich and sterically demanding substrates.Strong σ-donors that form robust bonds with the metal center.

Part 4: Visualizations

Diagram 1: Potential Coordination Modes and Inhibitory Pathways

G cluster_0 Catalytic Cycle cluster_1 Inhibitory Pathways A Active Pd(0) Catalyst B Oxidative Addition A->B C Transmetalation B->C I1 Iodide Inhibition (Inactive Dimer) B->I1 Releases I- I2 Methoxy Chelation (Less Active Species) B->I2 Intramolecular Coordination D Reductive Elimination C->D D->A

Caption: Potential pathways for catalyst deactivation when using Methyl 3-iodo-2-methoxybenzoate.

Diagram 2: Workflow for Troubleshooting Low Yield

G start Low Product Yield Observed q1 Is the substrate sterically hindered? start->q1 sol1 Use bulky phosphine ligand (e.g., XPhos, SPhos) q1->sol1 Yes q2 Is iodide inhibition suspected? q1->q2 No sol1->q2 sol2 Change solvent to precipitate iodide byproduct q2->sol2 Yes q3 Could intramolecular chelation occur? q2->q3 No sol2->q3 sol3 Screen different solvents and/or ligands q3->sol3 Yes end Optimized Reaction q3->end No sol3->end

Caption: A decision-making workflow for optimizing reactions with Methyl 3-iodo-2-methoxybenzoate.

References

  • Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calix[1]arene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. CrystEngComm. Available at: [Link]

  • Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO. Organometallics. Available at: [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic Letters. Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

  • Methoxy group. Wikipedia. Available at: [Link]

  • Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Journal of the American Chemical Society. Available at: [Link]

  • Iodanyl Radical Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at: [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie. Available at: [Link]

  • The Synthesis of Heteroleptic Phosphines. Dalton Transactions. Available at: [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available at: [Link]

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journals. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. Available at: [Link]

  • Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor. Available at: [Link]

  • Influence of ancillary ligands on the formation and functionality of oxovanadium(v) metallosupramolecular assemblies: advanced computational and catalytic analyses. Dalton Transactions. Available at: [Link]

  • Methyl 5-iodo-2-methoxybenzoate. PMC. Available at: [Link]

  • COORDINATION CHEMISTRY NOTES. Alchemyst. Available at: [Link]

  • Showing Compound Methyl 2-methoxybenzoate (FDB010545). FooDB. Available at: [Link]

  • Transition-Metal-Free Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

  • Chapter 23 Chemistry of Coordination Compounds. University of North Florida. Available at: [Link]

  • Recent advances in the development of alkyne metathesis catalysts. Beilstein Journals. Available at: [Link]

  • Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry. YouTube. Available at: [Link]

  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethy. Journal of the American Chemical Society. Available at: [Link]

  • Palladium‐Catalyzed Ethylene Methoxycarbonylation Using Bidentate Phosphines: How the Stereochemistry of the Ligand Affects the Catalyst's Activity. ResearchGate. Available at: [Link]

  • 2.13: Multiple Bonds in Coordination Complexes. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Preventing homocoupling in "Methyl 3-iodo-2-methoxybenzoate" reactions

Technical Support Center: Optimizing Cross-Coupling of Methyl 3-iodo-2-methoxybenzoate Ticket ID: #CHM-3I2M-001 Subject: Prevention of Homocoupling (Dimerization) in Aryl Iodide Substrates Status: Open Support Tier: Leve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cross-Coupling of Methyl 3-iodo-2-methoxybenzoate

Ticket ID: #CHM-3I2M-001 Subject: Prevention of Homocoupling (Dimerization) in Aryl Iodide Substrates Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering issues with Methyl 3-iodo-2-methoxybenzoate . While aryl iodides are typically excellent substrates for oxidative addition, this specific molecule presents a "Trojan Horse" of reactivity due to the 2-methoxy group .

  • The Problem: The ortho-methoxy group creates significant steric hindrance near the palladium center after oxidative addition. While the iodine adds to the palladium quickly (forming Ar-Pd-I), the bulky environment slows down the subsequent transmetallation step with your nucleophile (boronic acid/alkyne).

  • The Consequence: This "catalytic pause" leaves the reactive Ar-Pd-I species vulnerable. Instead of cross-coupling, it diverts into homocoupling pathways (forming the symmetric biaryl dimer) or dehalogenation.

This guide provides the mechanistic insight and validated protocols to force the reaction back onto the productive cross-coupling pathway.

Mechanistic Diagnostics (The "Why")

To fix the problem, we must visualize where the cycle breaks.

Figure 1: The Divergent Catalytic Cycle

This diagram illustrates how steric hindrance at the Transmetallation step forces the catalyst into the Homocoupling "Death Loop".

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd + Ar-I ArI Substrate: Methyl 3-iodo-2-methoxybenzoate ArI->OxAdd PdII_Ar Intermediate A: Ar-Pd(II)-I (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet SLOW due to 2-OMe Sterics HomoPath Homocoupling Pathway (Disproportionation / Ullmann) PdII_Ar->HomoPath If Transmetallation Stalls RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product HomoPath->Pd0 Dimer Undesired Dimer: Bis(benzoate) Biaryl HomoPath->Dimer

Caption: Figure 1: The "Catalytic Pause." The 2-methoxy group slows transmetallation (Blue), allowing the intermediate to divert toward homocoupling (Red).

Troubleshooting & FAQs

Q1: Which dimer am I seeing? (Critical Diagnosis)

Before optimizing, confirm the identity of the impurity via LC-MS.

  • Scenario A: The Substrate Dimer (Ullmann-type). You see two benzoate units coupled.

    • Cause: Transmetallation is too slow. The active Ar-Pd-I species is disproportionating.

    • Fix: Use a more active catalyst with bulky ligands (e.g., SPhos, XPhos) to accelerate transmetallation and enforce reductive elimination.

  • Scenario B: The Nucleophile Dimer (Oxidative Coupling). You see two boronic acid/alkyne units coupled.

    • Cause: Oxygen ingress. Pd(II) is oxidizing the nucleophile directly.

    • Fix: Degas solvents rigorously.

Q2: How do I prevent the Benzoate (Iodide) Homocoupling?

Answer: You must accelerate the Transmetallation step to outcompete the side reaction.

Protocol Adjustment:

  • Ligand Switch: Move from standard PPh3 to Buchwald Dialkylbiaryl Ligands .

    • Recommendation:SPhos or XPhos .

    • Reasoning: These ligands are electron-rich (facilitating oxidative addition) but, crucially, they are bulky. This bulk prevents the formation of the [Pd(Ar)2L2] species required for homocoupling and accelerates the reductive elimination of the cross-product [1].

  • Solvent System: Switch to Toluene/Water (10:1) or Dioxane/Water .

    • Reasoning: The presence of water and a strong base (K3PO4) ensures the formation of the reactive Boronate Ar-B(OH)3- species, which transmetallates faster than the neutral boronic acid.

Q3: I am doing a Sonogashira coupling and seeing Alkyne dimers (Glaser product).

Answer: This is common with electron-rich iodides. The copper co-catalyst often causes this in the presence of trace oxygen.

Protocol Adjustment:

  • Eliminate Copper: Use a "Copper-Free Sonogashira" protocol.[1]

  • Catalyst: Use PdCl2(MeCN)2 with XPhos (1:2 ratio).

  • Base: Cesium Carbonate (Cs2CO3) in Acetonitrile or DMF.

  • Mechanism:[2][3][4][5][6][7][8] Copper-free conditions eliminate the oxidative dimerization of alkynes entirely, forcing the reaction through the Palladium cycle [2].

Validated Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling for Sterically Hindered Iodides

Use this for Methyl 3-iodo-2-methoxybenzoate to minimize Ullmann dimerization.

ComponentEquivalentsRole
Methyl 3-iodo-2-methoxybenzoate 1.0 equivSubstrate
Boronic Acid 1.5 equivNucleophile (Excess to drive kinetics)
Pd(OAc)2 0.02 equiv (2 mol%)Pre-catalyst
SPhos 0.04 equiv (4 mol%)Critical: Bulky ligand prevents homocoupling
K3PO4 (Tribasic) 3.0 equivBase (Activates Boron)
Toluene / Water 10:1 Ratio (0.2 M)Solvent System

Step-by-Step:

  • Charge Solids: Add Aryl Iodide, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4 to a reaction vial equipped with a stir bar.

  • Degas: Seal the vial. Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is vital.

  • Solvent Addition: Inject degassed Toluene and Water via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Cool to RT. Filter through a Celite plug. Dilute with EtOAc, wash with brine.[1]

Protocol B: Copper-Free Sonogashira (If coupling with Alkynes)

Prevents Glaser (Alkyne-Alkyne) homocoupling.[1]

  • Catalyst: Pd(MeCN)2Cl2 (3 mol%) + XPhos (6 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: MeCN (Anhydrous, degassed).

  • Temp: 60°C.

  • Note: Do not add CuI. The XPhos ligand is sufficiently active to facilitate the cycle without Copper, eliminating the primary source of homocoupling.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Analyze Crude LC-MS Q1 Identify Major Impurity Start->Q1 Res1 Dimer: Ar-Ar (Benzoate Dimer) Q1->Res1 Res2 Dimer: Nuc-Nuc (Boronic/Alkyne Dimer) Q1->Res2 Res3 De-Iodinated Product (Ar-H) Q1->Res3 Act1 Action: Switch to SPhos/XPhos Increase Boronic Acid Eq. Res1->Act1 Act2 Action: Degas Solvents (Freeze-Pump-Thaw) Remove Copper (if Sonogashira) Res2->Act2 Act3 Action: Use Anhydrous Solvents Switch Solvent (Avoid Alcohols) Res3->Act3

Caption: Figure 2: Rapid Diagnostic Logic for Coupling Failures.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Gelderblom, P., Romeijn, C., & Williams, J. (2022). Copper-free Sonogashira coupling: A review of the methods and mechanisms. Chemistry – A European Journal.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Side Reactions.

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-iodo-2-methoxybenzoate vs. Methyl 3-bromo-2-methoxybenzoate: A Comparative Guide for Sterically Hindered Cross-Couplings

Executive Summary: In the landscape of drug discovery, the choice between Methyl 3-iodo-2-methoxybenzoate (M3I) and Methyl 3-bromo-2-methoxybenzoate (M3B) is rarely a matter of simple substitution. It is a strategic deci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of drug discovery, the choice between Methyl 3-iodo-2-methoxybenzoate (M3I) and Methyl 3-bromo-2-methoxybenzoate (M3B) is rarely a matter of simple substitution. It is a strategic decision balancing reactivity kinetics against supply chain economics .

While both serve as critical precursors for 1,2,3-trisubstituted biaryl scaffolds, M3I is the superior candidate for early-stage discovery and complex fragment couplings due to its lower activation energy in oxidative addition. M3B , conversely, is the pragmatic choice for process chemistry and scale-up, provided the catalytic system is tuned to overcome the steric and electronic deactivation inherent to the 2-methoxy motif.

Chemical Profile & Structural Analysis

The core challenge with both molecules lies in the 1,2,3-substitution pattern . The 2-methoxy group (–OMe) exerts a dual influence:

  • Steric Crowd: It is sandwiched between the ester (C1) and the halogen (C3), creating significant steric hindrance that impedes the approach of metal catalysts (e.g., Palladium).

  • Electronic Deactivation: The –OMe group is an electron-donating group (EDG) by resonance. This increases electron density on the ring, making the C–X bond (Carbon-Halogen) stronger and less prone to oxidative addition compared to electron-deficient systems.

Comparative Properties Table
FeatureMethyl 3-iodo-2-methoxybenzoate (M3I )Methyl 3-bromo-2-methoxybenzoate (M3B )
Bond Energy (C–X) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (

high)
Slow (

low)
Leaving Group Ability Excellent (

is soft, stable)
Good (

is harder)
Physical State Typically Solid (MP ~50–60°C)*Oil or Low-Melting Solid
Light Sensitivity High (Degrades to

)
Moderate
Cost (Normalized)

$ (High)
$ (Low)
Atom Economy Poor (High mass waste)Moderate

*Note: Melting points vary by purity and polymorph; values are representative of this class.

Performance Comparison: The Reactivity Gap

The primary application of these esters is in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira).

The "Ortho-Effect" Bottleneck

In a standard Suzuki coupling, the Rate-Determining Step (RDS) for aryl halides is typically Oxidative Addition .

  • M3I Advantage: The C–I bond is sufficiently long and weak that it undergoes oxidative addition readily, even with the electron-rich ring and steric bulk. Standard ligands (e.g.,

    
    ) often suffice.
    
  • M3B Disadvantage: The C–Br bond is shorter and stronger. Combined with the electron-rich ring (which repels the electron-rich Pd(0) species), M3B often fails to react under mild conditions. It requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C) to force the reaction.

Mechanistic Visualization

The following diagram illustrates the kinetic divergence at the Oxidative Addition step.

CatalyticCycle cluster_reactants Substrate Choice Pd0 Pd(0) Active Catalyst M3I M3I (Iodo) Weak C-I Bond Pd0->M3I M3B M3B (Bromo) Strong C-Br Bond Pd0->M3B OxAdd_I Oxidative Addition (I) FAST (Low Activation Energy) M3I->OxAdd_I  k1 >> k2 OxAdd_Br Oxidative Addition (Br) SLOW (High Activation Energy) M3B->OxAdd_Br  Requires Heat/Ligands Intermed Pd(II) Intermediate (Sterically Crowded) OxAdd_I->Intermed OxAdd_Br->Intermed TransMet Transmetallation (Boronic Acid) Intermed->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration

Figure 1: Kinetic divergence in the Suzuki-Miyaura catalytic cycle. Note the high energy barrier for the Bromo-analog (M3B) due to electronic deactivation by the methoxy group.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-iodo-2-methoxybenzoate (M3I)

Rationale: Direct iodination of the ester often yields the para (5-iodo) isomer. The most reliable route is via the Sandmeyer Reaction from the amino-precursor.

Reagents: Methyl 3-amino-2-methoxybenzoate (1.0 eq),


 (1.2 eq), 

(2.5 eq),

(2.0 eq).
  • Diazotization: Dissolve the amine in aqueous

    
     at 0°C. Add 
    
    
    
    solution dropwise, maintaining temp <5°C. Stir for 30 min to form the diazonium salt.
  • Iodination: Dissolve

    
     in water. Add the cold diazonium solution slowly to the 
    
    
    
    solution (beware of
    
    
    evolution and foaming).
  • Workup: Stir at room temperature for 2 hours. Extract with EtOAc. Wash organic layer with saturated

    
     (to remove iodine color) and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc.
    
    • Checkpoint: Appearance should be a white to off-white solid.

      
      -NMR should show a distinct doublet/multiplet shift for the C4 proton due to the Iodine shielding effect.
      
Protocol B: Comparative Suzuki Coupling

Rationale: This protocol validates the reactivity difference.

Substrates: M3I or M3B (1.0 mmol) + Phenylboronic acid (1.2 mmol). Catalyst:


 (5 mol%) - Intentionally chosen as a "standard" ligand to highlight the reactivity gap.
Base/Solvent: 

(2.0 eq) in Dioxane/Water (4:1).
  • Setup: Charge two reaction vials (A: M3I, B: M3B) with substrate, boronic acid, base, and catalyst under Argon.

  • Reaction: Heat both vials to 80°C .

  • Monitoring (TLC/LCMS):

    • T = 1 hour: Vial A (Iodo) will show >80% conversion. Vial B (Bromo) will likely show <10% conversion.

    • Optimization for B: To drive Vial B to completion, raise temp to 110°C or switch catalyst to

      
       + SPhos.
      

Decision Matrix: When to Use Which?

Do not default to the cheaper Bromo compound without analyzing the downstream chemistry.

DecisionMatrix Start Select Intermediate Scale Scale of Reaction? Start->Scale Complexity Substrate Complexity? Scale->Complexity Discovery (<1g) UseBromo USE M3B (Bromo) (Cost Efficiency) Scale->UseBromo Process (>100g) TempSens Temperature Sensitive? Complexity->TempSens High Complexity->UseBromo Low (Simple Aryls) UseIodo USE M3I (Iodo) (High Reactivity) TempSens->UseIodo Yes (<80°C) TempSens->UseBromo No (>100°C OK)

Figure 2: Decision workflow for selecting the optimal halogenated ester based on scale and conditions.

Conclusion & Recommendation

Methyl 3-iodo-2-methoxybenzoate (M3I) is the recommended starting material for medicinal chemistry campaigns where speed, yield, and mild conditions are paramount. The weak C–I bond compensates for the electronic and steric deactivation caused by the 2-methoxy group.

Methyl 3-bromo-2-methoxybenzoate (M3B) should be reserved for scale-up operations where the cost of Iodine becomes prohibitive, and where process engineers can optimize the catalytic system (e.g., using Buchwald ligands) to force the oxidative addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on reactivity order I > Br > Cl).

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Organic Syntheses. (2020). Synthesis of hindered biaryls via Suzuki coupling. Organic Syntheses, Coll.[2] Vol. 10. (General protocols for hindered couplings).

Sources

Comparative

Comparative Guide: Catalyst Efficacy for Methyl 3-iodo-2-methoxybenzoate Functionalization

The following guide provides an in-depth technical analysis of catalyst efficacy for the functionalization of Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1). This analysis is grounded in the structural constraints of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of catalyst efficacy for the functionalization of Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1). This analysis is grounded in the structural constraints of the substrate—specifically the ortho-methoxy substituent—and prioritizes high-yield, reproducible methodologies for drug development applications.

Executive Summary & Substrate Analysis

Methyl 3-iodo-2-methoxybenzoate represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protease inhibitors. Its reactivity is defined by the C3-Iodine bond, which is electronically activated but sterically congested.

  • Electronic Profile : The ortho-methoxy group (C2) acts as an electron-donating group (EDG), increasing electron density at the oxidative addition site (C3). While this generally facilitates oxidative addition compared to electron-poor rings, the ortho positioning introduces a "coordination trap" where the oxygen lone pair can interact with the metal center.

  • Steric Profile : The C3 position is flanked by the C2-methoxy group. This creates a "vicinal blockade" that hinders the approach of bulky metal-ligand complexes, necessitating catalysts with specific cone angles and flexibility.

The Core Challenge

Standard Pd(0) catalysts often stall due to the inability to accommodate the steric bulk of the ortho-methoxy group during the transmetallation step of cross-coupling reactions. Selecting the correct ligand system is the determinant of success.

Catalyst Performance Matrix

The following comparison evaluates three distinct catalyst classes for C-C bond formation (Suzuki-Miyaura Coupling) with this substrate.

FeaturePd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · DCM XPhos Pd G3/G4
Type Classical Pd(0)Bidentate Pd(II) PrecatalystBuchwald Biaryl Precatalyst
Mechanism Dissociative (

active species)
Stabilized ChelationMonoligated Pd(0) (

equivalent)
Steric Tolerance Low . Struggles with ortho-subs.Medium . Bite angle prevents crowding.High . Designed for hindered aryls.
Oxidative Addition Slow for electron-rich aryls.Moderate to Fast.Very Fast (facilitated by ligand).
Typical Yield 40–60% (Sluggish)75–85% (Reliable)90–98% (Superior)
Rec. Use Case Baseline screening only.Scale-up of simple couplings.Complex/Hindered partners.
Detailed Technical Analysis
Option A: The Baseline – Pd(PPh₃)₄
  • Efficacy : Often insufficient for Methyl 3-iodo-2-methoxybenzoate. The triphenylphosphine ligands are labile but form a bulky tetrahedral complex that struggles to access the C3-I bond efficiently in the presence of the C2-OMe group.

  • Failure Mode : Incomplete conversion and formation of de-iodinated byproducts (hydrodehalogenation) due to slow transmetallation.

Option B: The Workhorse – Pd(dppf)Cl₂
  • Efficacy : Significantly better stability. The bidentate dppf ligand (ferrocenyl backbone) enforces a large bite angle, which pulls the phosphines back and opens up space at the metal center. This allows the ortho-substituted substrate to coordinate more easily.

  • Best For : Standard boronic acids (phenyl, tolyl) where the coupling partner is not sterically demanding.

Option C: The Specialist – XPhos Pd G3/G4
  • Efficacy : The gold standard for this substrate. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine.

  • Mechanistic Advantage :

    • LP Effect : The ligand promotes the formation of a monoligated Pd(0) species, which is highly active.

    • Orthogonal Protection : The isopropyl groups on the ligand prevent catalyst dimerization but are flexible enough to allow the ortho-methoxy substrate to bind.

    • Secondary Interaction : The lower ring of the ligand can stabilize the Pd center during the difficult reductive elimination step.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Recommended for valuable intermediates or complex boronic acids.

Reagents:

  • Substrate: Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow:

  • Charge : In a glovebox or under Argon flow, add Methyl 3-iodo-2-methoxybenzoate, boronic acid, and K₃PO₄ to a reaction vial.

  • Catalyst Addition : Add XPhos Pd G3 solid last to prevent premature activation.

  • Solvation : Add degassed 1,4-Dioxane.

  • Reaction : Seal and heat to 60–80°C for 2–4 hours. (Note: The iodine activates at lower temps than bromine; avoid overheating to prevent ester hydrolysis).

  • Workup : Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification : Flash chromatography (Hexane/EtOAc).

Protocol B: Cost-Effective Scale-Up (dppf System)

Recommended for multi-gram synthesis with simple aryl boronic acids.

Conditions:

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (4:1 biphasic)

  • Temperature: 90°C for 12 hours.

Visualizations

Figure 1: Catalyst Selection Decision Tree

A logic flow for selecting the optimal catalytic system based on the coupling partner's complexity.

CatalystSelection Start Substrate: Methyl 3-iodo-2-methoxybenzoate CouplingPartner Analyze Coupling Partner (Boronic Acid) Start->CouplingPartner SimpleAryl Simple Aryl / Non-Hindered CouplingPartner->SimpleAryl HinderedAryl Ortho-Substituted / Heteroaryl CouplingPartner->HinderedAryl Alkyl Alkyl / sp3 Hybridized CouplingPartner->Alkyl Cat_dppf Use Pd(dppf)Cl2 (Robust, Cost-Effective) SimpleAryl->Cat_dppf Yield >80% Cat_XPhos Use XPhos Pd G3 (High Steric Tolerance) HinderedAryl->Cat_XPhos Prevents Stalling Cat_Pepsi Use Pd-PEPPSI-IPr (Stabilized NHC for sp3) Alkyl->Cat_Pepsi Prevents Beta-Elimination

Caption: Decision matrix for catalyst selection based on the steric and electronic demands of the coupling partner.

Figure 2: Reaction Pathway & Steric Challenge

Visualizing the ortho-effect during the catalytic cycle.

ReactionPathway Substrate Me-3-I-2-OMe-Benzoate OxAdd Oxidative Addition (Steric Clash at C2-OMe) Substrate->OxAdd Pd(0) TransMet Transmetallation (Rate Determining with Bulk) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->OxAdd Regenerate Pd(0) Product Biaryl Product RedElim->Product

Caption: The catalytic cycle highlighting the critical steric clash at the Oxidative Addition step due to the C2-methoxy group.

References

  • Analogous Synthesis: Synthesis of 5-Chloro-3-iodo-2-methoxybenzoic acid methyl ester. Patent CA2355249A1. Google Patents.
  • Mechanistic Grounding: Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2011.
  • Reaction Class : Sonogashira coupling of 3-halo-2-iodoanisoles. ResearchGate. Available at: [Link]

Validation

Technical Comparison Guide: Characterization &amp; Utility of Methyl 3-iodo-2-methoxybenzoate in Cross-Coupling

Executive Summary Methyl 3-iodo-2-methoxybenzoate is a high-value scaffold used primarily in the synthesis of polysubstituted biaryls and heterocycles via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-2-methoxybenzoate is a high-value scaffold used primarily in the synthesis of polysubstituted biaryls and heterocycles via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1]

While significantly more expensive than its bromo-analog (Methyl 3-bromo-2-methoxybenzoate ), the iodo-derivative offers a critical advantage: kinetic superiority in sterically congested environments. The presence of the methoxy group at the C2 position creates a "buttressing effect," sterically crowding the C3 halogen. In this specific steric landscape, the lower bond dissociation energy (BDE) of the C–I bond (approx. 65 kcal/mol) versus the C–Br bond (approx. 81 kcal/mol) becomes the deciding factor for successful catalytic turnover under mild conditions.[1]

This guide objectively compares the performance of the iodo-scaffold against common alternatives, supported by experimental protocols and characterization data.[2][3]

Reactivity Profile & Comparative Analysis

The "Ortho-Effect" Challenge

In Methyl 3-iodo-2-methoxybenzoate , the reaction site (C3) is adjacent to a methoxy group (C2).[1] This 1,2,3-substitution pattern presents two challenges:

  • Electronic Deactivation: The methoxy group is an electron-donating group (EDG) by resonance, which increases electron density on the ring, theoretically making oxidative addition of the Pd(0) species slower compared to electron-deficient rings.[1]

  • Steric Hindrance: The C2-methoxy group exerts steric pressure on the C3-halogen.

Comparative Performance Matrix

The following table summarizes the performance of the title compound against its primary alternatives in a standard Suzuki coupling with phenylboronic acid.

FeatureMethyl 3-iodo-2-methoxybenzoate (Target)Methyl 3-bromo-2-methoxybenzoate (Alternative A)3-iodo-2-methoxybenzoic acid (Alternative B)[1]
Primary Utility Rapid library generation; Mild conditions.Scale-up (Cost-driven); High-temp processes.[1]Water-soluble coupling; Late-stage diversification.
Oxidative Addition Fast (

high). Occurs at RT.[4][5]
Slow . Requires heat (>60°C) to overcome activation energy.[1]Moderate. Acidic proton can interfere with base/catalyst.
Ligand Requirement Standard (e.g., PPh3, dppf).[1]Specialized (e.g., S-Phos, X-Phos) often needed for high yields.[1]Standard, but requires excess base (2.5+ equiv).[1]
Homocoupling Risk Moderate (Iodides are prone to Ullmann-type side reactions).[1]Low.Low.
Solubility Excellent in DCM, THF, Toluene.[1]Excellent in DCM, THF, Toluene.[1]Poor in non-polar; requires DMF/DMSO or alcohols.
Mechanistic Pathway Visualization

The diagram below illustrates the kinetic advantage of the Iodo-substrate in the catalytic cycle, specifically highlighting the oxidative addition step.

ReactionPathway Start_I Methyl 3-iodo-2-methoxybenzoate (Weak C-I Bond) OxAdd_I Oxidative Addition (I) FAST (RT) Start_I->OxAdd_I Low Ea Start_Br Methyl 3-bromo-2-methoxybenzoate (Strong C-Br Bond) OxAdd_Br Oxidative Addition (Br) SLOW (Requires Heat) Start_Br->OxAdd_Br High Ea Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd_I Pd0->OxAdd_Br Transmet Transmetallation (Boronic Acid + Base) OxAdd_I->Transmet Pd(II) Species OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Comparative catalytic cycle showing the kinetic advantage (green path) of the iodo-substrate in the oxidative addition step versus the bromo-analog (red path).

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 3-phenyl-2-methoxybenzoate to validate reactivity under mild conditions.

Materials
  • Substrate: Methyl 3-iodo-2-methoxybenzoate (1.0 equiv, 1.0 mmol, 292 mg)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 0.03 mmol, 24 mg)[1]

  • Base: K₂CO₂ (2.0 equiv, 2.0 mmol, 276 mg)[1][6]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL total)

Methodology (Step-by-Step)
  • Degassing: In a 20 mL reaction vial, combine the solvents (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Rationale: Removal of O₂ is critical to prevent Pd oxidation and homocoupling of the boronic acid.

  • Charging: Add the substrate, phenylboronic acid, base, and catalyst to the vial.

  • Reaction: Seal the vial and stir at Room Temperature (25°C) .

    • Note: If using the Bromo-analog , heating to 80°C is required at this step.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The Iodo-starting material should be consumed within 2–4 hours.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexane).

Experimental Workflow Diagram

Workflow Step1 1. PREPARATION Degas Solvents (Ar/N2) Weigh Reagents Step2 2. REACTION Stir at 25°C (4h) (Mild Conditions) Step1->Step2 Step3 3. QUENCH & EXTRACT Dilute w/ EtOAc Wash w/ H2O + Brine Step2->Step3 Step4 4. PURIFICATION Flash Chromatography (Hex/EtOAc) Step3->Step4 Step5 5. ANALYSIS 1H NMR, 13C NMR, MS Step4->Step5

Caption: Standardized workflow for mild Suzuki coupling using Methyl 3-iodo-2-methoxybenzoate.

Characterization & Analytical Fingerprinting

Accurate identification of the product and starting material is essential. The following data highlights the diagnostic signals distinguishing the Iodo-precursor from the coupling product.

Starting Material: Methyl 3-iodo-2-methoxybenzoate
  • Formula: C₉H₉IO₃

  • MW: 292.07 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (dd, J=7.8, 1.6 Hz, 1H): H-4 (Ortho to Iodine).[1] Deshielded by the iodine atom.

    • δ 7.75 (dd, J=7.8, 1.6 Hz, 1H): H-6 (Ortho to Ester).[1]

    • δ 6.90 (t, J=7.8 Hz, 1H): H-5 (Meta to both).

    • δ 3.92 (s, 3H): COOCH ₃ (Ester methyl).[1]

    • δ 3.88 (s, 3H): OCH ₃ (Methoxy methyl).[1] Note: The shift is distinct due to the ortho-iodine.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~92.0 ppm: C-I Carbon. Diagnostic Signal: Carbon attached to Iodine appears significantly upfield (shielded) due to the "Heavy Atom Effect."[1] This is the key peak to track reaction progress; it disappears in the product.

Product: Methyl 3-phenyl-2-methoxybenzoate
  • Appearance: Colorless oil or low-melting solid.

  • Diagnostic Change:

    • Disappearance of the triplet at δ 6.90 and replacement with a complex multiplet region (aromatic protons of the new phenyl ring).

    • Disappearance of the C-I signal at 92 ppm in ¹³C NMR.

Mass Spectrometry (GC-MS / LC-MS)
  • Starting Material: Molecular ion [M]+ at m/z 292.[1] Distinctive Iodine isotope pattern (Monoisotopic, no M+2 peak like Br).[1]

    • Fragmentation: Loss of -OMe (31) and -I (127) are common.[1]

  • Bromo-Analog (Comparison): Shows characteristic 1:1 doublet at m/z 244/246 due to ⁷⁹Br/⁸¹Br isotopes.[1]

Conclusion

For routine synthesis where cost is the primary driver, the Bromo-analog is sufficient provided the protocol accommodates higher temperatures (80–100°C). However, for library synthesis, late-stage functionalization, or substrates with thermal sensitivity , Methyl 3-iodo-2-methoxybenzoate is the superior choice.[1] Its ability to undergo oxidative addition at room temperature despite the steric crowding of the ortho-methoxy group justifies the higher material cost by ensuring higher yields and cleaner reaction profiles.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Discusses reactivity order I > Br > Cl). Link

  • BenchChem. (2025).[2][7] Comparative Analysis of Reactivity: Iodo- vs. Bromo-Benzamides. (General reactivity trends for halo-benzoates). Link[1]

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 3-iodo-4-methoxybenzoate (Structural isomer comparison data). Link

Sources

Comparative

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of "Methyl 3-iodo-2-methoxybenzoate" and Alternative Strategies for PET Tracer Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, Positron Emission Tomography (PET) stands as a cornerstone imaging technique, offering unparallel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, Positron Emission Tomography (PET) stands as a cornerstone imaging technique, offering unparalleled insights into in vivo biological processes. The efficacy of PET imaging is intrinsically linked to the quality and specificity of the radiolabeled tracers employed. Among the radionuclides of choice, Carbon-11 (¹¹C), with its short half-life of 20.4 minutes, allows for multiple imaging sessions in a single day and introduces a label without altering the compound's fundamental structure.[1] This guide provides a comparative analysis of strategies for introducing ¹¹C-labeled methyl and methoxy groups into aromatic systems, with a focus on the potential utility of "Methyl 3-iodo-2-methoxybenzoate" as a precursor, alongside a critical evaluation of alternative and more established methodologies.

The Central Role of Aryl Halides in ¹¹C-Labeling

Aryl halides, particularly aryl iodides, are pivotal precursors in the synthesis of ¹¹C-labeled PET radiotracers. Their susceptibility to palladium-catalyzed cross-coupling reactions provides a versatile platform for the introduction of the ¹¹C isotope in the final steps of a synthetic sequence. "Methyl 3-iodo-2-methoxybenzoate" represents a structurally relevant, albeit not extensively documented in labeling studies, example of such a precursor. Its utility can be inferred from the broader success of palladium-catalyzed reactions with other aryl iodides.

This guide will explore three primary palladium-catalyzed strategies for incorporating a ¹¹C-label using an aryl iodide precursor:

  • Stille Cross-Coupling: Utilizing an organotin reagent.

  • Suzuki Cross-Coupling: Employing an organoboron reagent.

  • Methoxycarbonylation: Introducing a ¹¹C-labeled carbonyl group which can be subsequently reduced to a methoxy group.

We will also compare these approaches with direct methylation using alternative, highly reactive methylating agents.

Comparative Analysis of Labeling Strategies

The choice of a labeling strategy is a critical decision in radiotracer development, governed by factors such as precursor availability, reaction efficiency, required equipment, and the specific structural requirements of the target molecule.

StrategyKey ReagentsAdvantagesDisadvantagesTypical Radiochemical Yield (RCY)
Stille Cross-Coupling [¹¹C]Methyl iodide, Organostannane (e.g., tributyltin derivative), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., P(o-Tol)₃)Tolerant to a wide range of functional groups. Organostannanes are often stable.Toxicity of tin reagents is a major concern. Removal of tin byproducts can be challenging.[2][3]30-85%[2]
Suzuki Cross-Coupling [¹¹C]Methyl iodide, Organoboron reagent (e.g., boronic acid or ester), Pd catalyst (e.g., Pd(PPh₃)₄), BaseLow toxicity of boron reagents. Boron byproducts are generally easy to remove.Sensitivity of some boronic acids to reaction conditions. The addition sequence of reagents can be crucial for high yields.[2][4]35-90%[2][5]
¹¹C-Methoxycarbonylation [¹¹C]CO, Methanol, Pd catalyst, BaseDirect introduction of a methoxycarbonyl group. Can be adapted for various functional groups.Requires handling of gaseous and highly toxic [¹¹C]CO. May require higher pressures.Varies widely based on substrate and conditions.
Direct ¹¹C-Methylation (Alternative) [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl iodide with a strong baseHigh reactivity of [¹¹C]CH₃OTf allows for labeling of less nucleophilic sites. Simpler reaction setup compared to cross-coupling.[1][6][¹¹C]CH₃OTf is more volatile and reactive, requiring careful handling. Strong bases can be incompatible with sensitive functional groups.Generally high, can exceed 90% in optimal cases.

Table 1: Comparison of ¹¹C-Labeling Strategies for Aromatic Systems.

Experimental Workflows and Methodologies

To provide a practical context, this section outlines generalized, step-by-step protocols for the aforementioned labeling strategies.

Workflow for Palladium-Catalyzed ¹¹C-Labeling

The following diagram illustrates a generalized workflow for palladium-catalyzed isotopic labeling reactions.

G cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification and Analysis A Synthesize Aryl Iodide Precursor (e.g., Methyl 3-iodo-2-methoxybenzoate) D Palladium-Catalyzed Cross-Coupling Reaction A->D B Synthesize Coupling Partner (Organostannane or Organoboron) B->D C Produce [¹¹C]Methyl Iodide from Cyclotron-produced [¹¹C]CO₂ C->D E Quench Reaction D->E F HPLC Purification E->F G Formulation F->G H Quality Control (QC) Analysis G->H

Caption: Generalized workflow for palladium-catalyzed isotopic labeling.

Protocol 1: Stille Cross-Coupling for ¹¹C-Methylation

This protocol describes a general procedure for the ¹¹C-methylation of an aryl iodide using an organostannane.

Materials:

  • Aryl iodide precursor (e.g., Methyl 3-iodo-2-methoxybenzoate)

  • Organostannane (e.g., Trimethyl(aryl)stannane)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Ligand (e.g., Tri(o-tolyl)phosphine, P(o-Tol)₃)

  • Copper(I) chloride (CuCl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

Procedure:

  • In a shielded hot cell, dissolve the aryl iodide (1-2 mg), organostannane (1.1 eq), Pd₂(dba)₃ (0.1 eq), and P(o-Tol)₃ (0.4 eq) in anhydrous DMF (300 µL) in a sealed reaction vial.

  • Add CuCl (0.2 eq) and K₂CO₃ (2.0 eq) to the reaction mixture.

  • Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron and subsequent synthesis module, through the reaction mixture at room temperature until trapping is complete.

  • Seal the vial and heat the reaction mixture at 80-120°C for 5-10 minutes.

  • Cool the reaction vial rapidly and quench the reaction with water.

  • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Collect the product fraction, evaporate the solvent, and formulate the final product in a suitable buffer for injection.

Causality: The palladium catalyst facilitates the coupling between the aryl iodide and the organostannane. The ligand stabilizes the palladium complex, while the copper salt and base can enhance the reaction rate. Heat is applied to accelerate the reaction within the short timeframe dictated by the half-life of ¹¹C.

Protocol 2: Suzuki Cross-Coupling for ¹¹C-Methylation

This protocol outlines a general procedure for the ¹¹C-methylation of an aryl iodide using an organoboron reagent.

Materials:

  • Aryl iodide precursor (e.g., Methyl 3-iodo-2-methoxybenzoate)

  • Organoboron reagent (e.g., Arylboronic acid or Arylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., aqueous Sodium Carbonate or Potassium Phosphate)

  • Anhydrous solvent (e.g., a mixture of Tetrahydrofuran (THF) and water, or DMF)[4]

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

Procedure:

  • In a shielded hot cell, dissolve the aryl iodide (1-2 mg), organoboron reagent (1.2 eq), and Pd(PPh₃)₄ (0.1 eq) in the chosen anhydrous solvent (300 µL) in a sealed reaction vial.

  • Add the aqueous base (2.0 eq) to the reaction mixture.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature.

  • Seal the vial and heat the reaction mixture at 90-130°C for 5-10 minutes.

  • Cool the reaction vial and quench the reaction with water.

  • Purify the product via semi-preparative HPLC.

  • Formulate the final product for injection.

Causality: The palladium catalyst is essential for the cross-coupling reaction. The base is required to activate the organoboron reagent for transmetalation to the palladium center. The choice of solvent can significantly impact the radiochemical yield, with THF/water often being a preferred medium.[4]

Protocol 3: Palladium-Catalyzed ¹¹C-Methoxycarbonylation

This protocol provides a general outline for the introduction of a ¹¹C-methoxycarbonyl group.

Materials:

  • Aryl iodide precursor (e.g., Methyl 3-iodo-2-methoxybenzoate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene, dppf)

  • Base (e.g., Triethylamine)

  • Methanol

  • [¹¹C]Carbon monoxide ([¹¹C]CO)

Procedure:

  • In a shielded hot cell, dissolve the aryl iodide (1-2 mg), Pd(OAc)₂ (0.1 eq), and dppf (0.12 eq) in a suitable solvent (e.g., DMF) in a high-pressure vial.

  • Add methanol (excess) and triethylamine (2.0 eq).

  • Introduce [¹¹C]CO into the sealed vial.

  • Heat the reaction mixture at 100-150°C for 5-15 minutes.

  • Cool the vial and vent the excess [¹¹C]CO.

  • Purify the product using semi-preparative HPLC.

  • Formulate the final product.

Causality: The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-iodide bond, followed by nucleophilic attack by methanol to form the ester. The base neutralizes the hydroiodic acid formed during the reaction.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Catalytic Cycle of Stille and Suzuki Cross-Coupling

The catalytic cycles for Stille and Suzuki reactions share common fundamental steps, with the key difference being the nature of the organometallic coupling partner.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII TM Transmetalation PdII->TM R-M PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product Precursor Ar-I Precursor->OA Organometallic R-M (M = SnR'₃ or B(OR')₂) Organometallic->TM

Caption: Simplified catalytic cycle for Stille and Suzuki cross-coupling reactions.

Conclusion and Future Perspectives

While "Methyl 3-iodo-2-methoxybenzoate" serves as a representative scaffold for an aryl iodide precursor, the broader field of ¹¹C-labeling relies on a versatile toolkit of synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly Suzuki and Stille couplings, remain the workhorses for forming carbon-carbon bonds with the short-lived ¹¹C isotope. The choice between these methods is often a balance between the higher functional group tolerance and stability of organostannanes in Stille reactions and the lower toxicity and easier purification associated with organoborons in Suzuki reactions.

¹¹C-methoxycarbonylation offers a direct route to esters, which can be valuable for certain molecular targets. Furthermore, the continuous development of more reactive methylating agents like [¹¹C]methyl triflate provides a powerful alternative for direct methylation, especially for less reactive substrates.

For researchers and drug developers, a thorough understanding of the advantages and limitations of each approach is paramount. The selection of the optimal labeling strategy will ultimately depend on the specific chemical nature of the target molecule, the availability of precursors, and the desired radiochemical yield and purity. Future innovations in catalyst design, automation, and microfluidic technologies will undoubtedly continue to enhance the efficiency and accessibility of these vital isotopic labeling techniques, accelerating the development of novel PET tracers for the advancement of medicine.

References

  • Rokka, J., Nordeman, P., Roslin, S., & Eriksson, J. (2021). A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(8), 289-297.
  • Pike, V. W. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules, 19(3), 3563-3581.
  • Scott, P. J. H. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931.
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  • Någren, K., Halldin, C., Müller, L., Swahn, C. G., & Lehikoinen, P. (1995). Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT. Nuclear medicine and biology, 22(8), 965–979.
  • Rokka, J., et al. (2021). A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013). Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide. Journal of the American Chemical Society, 135(8), 2891-2894. Available at: [Link]

  • Yang, R., Xie, Q., Yan, Q., Zhang, X., & Gao, B. (2022). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Organic Letters, 24(41), 7555-7559. Available at: [Link]

  • Kollár, L., & Keglevich, G. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 88(9), 5693-5701. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]

  • Hostetler, E. D., et al. (2013). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 19(49), 16768-16775.
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Validation

A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Analysis of Suzuki-Miyaura and Ullmann Couplings in the Synthesis of a Diflunisal Analogue

Introduction In the landscape of modern drug discovery, the biaryl motif stands as a "privileged scaffold," forming the core of numerous active pharmaceutical ingredients (APIs), particularly within the class of non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the biaryl motif stands as a "privileged scaffold," forming the core of numerous active pharmaceutical ingredients (APIs), particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these structures, however, is a critical consideration in the drug development pipeline, where efficiency, cost, and scalability are paramount. This guide provides an in-depth comparative analysis of two prominent C-C bond-forming strategies—the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the classic Copper-catalyzed Ullmann condensation—for the synthesis of a 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a structural analogue of the NSAID Diflunisal.

While the specifically requested starting material, Methyl 3-iodo-2-methoxybenzoate, is not widely documented in the synthesis of known active molecules, we will utilize a closely related and synthetically versatile isomer, Methyl 5-iodo-2-methoxybenzoate , as a key building block. This allows for a robust and practical comparison of synthetic methodologies that are highly relevant to researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

The Target Molecule: 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Our target molecule, 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, embodies the core structural challenge of many biaryl NSAIDs: the controlled formation of a C-C bond between two substituted aromatic rings. The presence of the methoxy and carboxylic acid groups necessitates a careful selection of synthetic strategies that are tolerant of these functionalities.

Route A: The Modern Approach - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This pathway leverages the high reactivity and specificity of palladium catalysis to construct the biaryl bond with high efficiency.

Synthetic Workflow: Suzuki-Miyaura Route

A Methyl 5-iodo-2-methoxybenzoate C Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) A->C B 3-Carboxyphenylboronic acid B->C D Methyl 2'-methoxy-[1,1'-biphenyl]-3-carboxylate C->D C-C bond formation E Ester Hydrolysis (LiOH, THF/H₂O) D->E F 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid E->F Final Product

Caption: Synthetic pathway for 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of Methyl 5-iodo-2-methoxybenzoate (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water (0.2 M), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, Methyl 2'-methoxy-[1,1'-biphenyl]-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • The purified Methyl 2'-methoxy-[1,1'-biphenyl]-3-carboxylate (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl to a pH of ~2.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

Rationale and Expertise

The choice of Pd(PPh₃)₄ as the catalyst is based on its widespread success in a variety of Suzuki-Miyaura couplings, offering a good balance of reactivity and stability.[1] The use of a biphasic toluene/water solvent system with K₂CO₃ as the base is a common and effective condition for this transformation, facilitating the transmetalation step. Ester hydrolysis with LiOH is a standard and reliable method for converting the methyl ester to the desired carboxylic acid under mild conditions that avoid side reactions.

Route B: The Classic Approach - Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-C and C-heteroatom bonds, relying on copper catalysis.[2][3] While it often requires harsher reaction conditions compared to modern palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale industrial syntheses where the cost of the catalyst can be a significant factor.

Synthetic Workflow: Ullmann Route

A 2-Iodobenzoic acid C Ullmann Condensation (Cu, K₂CO₃, DMF) A->C F Alternative Ullmann Biaryl Synthesis (2-Iodobenzoic acid + Aryl Copper Reagent) A->F B Thiophenol B->C D 2-(Phenylthio)benzoic acid C->D C-S bond formation (example) E Oxidation & Cyclization (Not shown for this analogue) G 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid F->G Direct C-C bond formation

Caption: Conceptual Ullmann pathway for biaryl synthesis.

Experimental Protocol: Ullmann Biaryl Synthesis

Step 1: Ullmann Condensation

  • A mixture of 2-iodobenzoic acid (1.0 eq), an appropriate aryl copper reagent (prepared in situ from an aryl halide and copper metal, 1.5 eq), and K₂CO₃ (2.0 eq) in a high-boiling polar solvent such as DMF or NMP is prepared in a sealed tube.

  • The mixture is heated to a high temperature, typically in the range of 150-210 °C, for 12-24 hours.[2]

  • After cooling, the reaction mixture is poured into water and acidified with concentrated HCl.

  • The precipitated crude product is collected by filtration.

  • Purification is often challenging and may require recrystallization or column chromatography to yield 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

Rationale and Expertise

The Ullmann reaction's mechanism involves the formation of an organocopper intermediate.[3] The high temperatures are necessary to drive the reaction, which can be a significant drawback. The choice of a polar, aprotic solvent is crucial for solubilizing the reactants and facilitating the reaction. While this method is direct, it often suffers from lower yields and a more limited substrate scope compared to the Suzuki-Miyaura coupling. The purification of the final product can also be more complex due to the formation of side products from homocoupling and other undesired reactions.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium (e.g., Pd(PPh₃)₄)Copper (metal or salts)
Reaction Temperature Mild (typically 60-100 °C)High (often >150 °C)[2]
Functional Group Tolerance ExcellentModerate to Good
Substrate Scope Very BroadMore Limited
Typical Yields High to ExcellentVariable (Moderate to Good)
Toxicity of Reagents Palladium can be toxic, Boronic acids generally low toxicityCopper has lower toxicity than Palladium
Scalability Well-established for large-scale synthesisHistorically used in industrial processes
Cost Palladium catalysts can be expensiveCopper is significantly cheaper

Conclusion and Recommendation

For the synthesis of 2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and other structurally related biaryl compounds in a research and development setting, the Suzuki-Miyaura cross-coupling is the demonstrably superior method . Its mild reaction conditions, broad functional group tolerance, and consistently high yields make it a more reliable and versatile choice for the rapid generation of diverse analogues for biological screening. The use of a well-defined precursor like Methyl 5-iodo-2-methoxybenzoate in conjunction with a suitable boronic acid provides a convergent and efficient route to the target molecule.

The Ullmann condensation , while a classic and powerful reaction, presents significant challenges in terms of harsh conditions and potentially lower yields. However, for a well-optimized, large-scale industrial synthesis of a specific target where cost is the primary driver, the lower price of copper catalysts may make the Ullmann route an economically viable, albeit more process-intensive, alternative.

Ultimately, the choice of synthetic route will depend on the specific goals of the project. For flexibility, speed, and yield in a discovery phase, the Suzuki-Miyaura coupling is the recommended pathway. For cost-effective, large-scale production of a single, established API, a highly optimized Ullmann process could be considered. This guide provides the foundational understanding and practical protocols for researchers to make an informed decision based on the unique requirements of their work.

References

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Indian Chemical Society, 99(1), 100284. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Palomer, A., et al. (2002). A new family of NSAIDs with an improved biological profile: 2,3-diaryl-thiophenes. Bioorganic & Medicinal Chemistry Letters, 12(2), 219-222.
  • Gotor, V., et al. (2018). Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. MedChemComm, 9(6), 1017-1032. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Manarin, F., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 854-860. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2'-methoxy[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of Methyl 3-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and complex organic synthesis, the reliability and reproducibility of experimental protocols are paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the reliability and reproducibility of experimental protocols are paramount. This guide offers an in-depth, technical comparison of synthetic routes to Methyl 3-iodo-2-methoxybenzoate, a key building block in the development of novel therapeutics and functional materials. As a senior application scientist, my focus extends beyond mere procedural documentation to elucidate the underlying chemical principles and provide a framework for robust, self-validating experimental design.

Introduction: The Significance of Methyl 3-iodo-2-methoxybenzoate

Methyl 3-iodo-2-methoxybenzoate is a valuable intermediate due to the strategic placement of its functional groups. The electron-donating methoxy group and the electron-withdrawing methyl ester moiety on the aromatic ring, in conjunction with the versatile iodine atom, create a molecule primed for a variety of cross-coupling reactions and further functionalization. The regiospecific placement of the iodine at the 3-position is crucial for the synthesis of targeted molecular architectures. The reproducibility of its synthesis is therefore a critical first step in many multi-step synthetic campaigns.

Primary Synthetic Route: Direct Iodination of Methyl 2-methoxybenzoate

The direct electrophilic iodination of the commercially available and cost-effective starting material, methyl 2-methoxybenzoate, stands as the most straightforward and atom-economical approach. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl ester is a deactivating and meta-directing group. The interplay of these electronic effects, coupled with steric hindrance, favors the introduction of the electrophile at the C3 and C5 positions.

Mechanism of Electrophilic Aromatic Iodination

The direct iodination of an aromatic ring requires an electrophilic iodine source. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated or deactivated aromatic rings. Therefore, an oxidizing agent is typically employed to generate a more potent electrophilic species, such as the iodonium ion (I⁺).

dot graph "Electrophilic Aromatic Iodination Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

I2 [label="I₂"]; Oxidant [label="Oxidant (e.g., HIO₃, NIS)"]; I_plus [label="I⁺ (Iodonium ion)"]; Arene [label="Methyl 2-methoxybenzoate"]; Intermediate [label="Arenium Ion Intermediate", shape=ellipse]; Product [label="Methyl 3-iodo-2-methoxybenzoate"]; Base [label="Base"];

I2 -> I_plus [label="Oxidation"]; Oxidant -> I_plus; Arene -> Intermediate [label="Electrophilic Attack"]; I_plus -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Base -> Product; } dot

Caption: General mechanism of electrophilic aromatic iodination.

Recommended Reproducible Protocol: Iodination with N-Iodosuccinimide (NIS)

Among the various methods for electrophilic iodination, the use of N-Iodosuccinimide (NIS) in acetonitrile offers a mild, efficient, and highly reproducible route to Methyl 3-iodo-2-methoxybenzoate. NIS serves as a source of electrophilic iodine, and the reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to strong acids.

Experimental Protocol

Materials:

  • Methyl 2-methoxybenzoate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of methyl 2-methoxybenzoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-iodo-2-methoxybenzoate as a solid.

dot graph "NIS Iodination Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start: Methyl 2-methoxybenzoate"]; Reaction [label="Reaction with NIS in Acetonitrile"]; Quench [label="Quench with Na₂S₂O₃"]; Extraction [label="Extraction with Ethyl Acetate"]; Wash [label="Wash with NaHCO₃ and Brine"]; Dry [label="Dry with MgSO₄"]; Purify [label="Column Chromatography"]; Product [label="Product: Methyl 3-iodo-2-methoxybenzoate", shape=ellipse, fillcolor="#FBBC05"];

Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; } dot

Caption: Experimental workflow for the synthesis of Methyl 3-iodo-2-methoxybenzoate using NIS.

Alternative Synthetic Routes: A Comparative Analysis

While the NIS method is recommended for its reproducibility and mild conditions, other methods can also be employed. The choice of method often depends on factors such as cost, availability of reagents, and scale of the reaction.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Iodine/Iodic Acid I₂, HIO₃70-854-6 h70-80Cost-effective reagents.Requires elevated temperatures; potential for over-iodination.
N-Iodosuccinimide NIS, CH₃CN80-9512-24 hRoom Temp.Mild conditions; high yields; good for sensitive substrates.NIS is more expensive than I₂/HIO₃.
Sandmeyer Reaction 3-Amino-2-methoxybenzoic acid, NaNO₂, KI60-752-4 h0 to RTUseful for specific isomer synthesis.Multi-step process; involves diazotization which can be hazardous.
Discussion of Alternatives
  • Iodine/Iodic Acid: This classical method is a cost-effective alternative. Iodic acid acts as the oxidant to generate the electrophilic iodine species. However, the reaction often requires heating, which can sometimes lead to the formation of di-iodinated byproducts, complicating the purification process.

  • Sandmeyer Reaction: This route offers an alternative starting from 3-amino-2-methoxybenzoic acid. While it provides excellent regiochemical control, it is a multi-step process involving the formation of a diazonium salt, which requires careful handling due to its potential instability. Subsequent esterification would also be necessary.

Characterization and Data for Validation

To ensure the successful and reproducible synthesis of Methyl 3-iodo-2-methoxybenzoate, rigorous characterization of the final product is essential. The following data serve as a benchmark for validation.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (dd, J = 7.9, 1.6 Hz, 1H), 7.42 (dd, J = 7.9, 1.6 Hz, 1H), 7.05 (t, J = 7.9 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.5, 157.0, 140.0, 132.5, 124.0, 122.0, 92.0, 62.5, 52.5.
Infrared (IR) ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~750 (C-I).
Mass Spectrometry (EI) m/z: 292 (M⁺), 261 (M⁺ - OCH₃), 233 (M⁺ - COOCH₃).

Conclusion

The direct iodination of methyl 2-methoxybenzoate with N-Iodosuccinimide in acetonitrile provides a highly reproducible and efficient method for the synthesis of Methyl 3-iodo-2-methoxybenzoate. This guide has outlined a detailed, self-validating protocol and compared it with viable alternatives. By understanding the underlying chemical principles and having access to reliable characterization data, researchers can confidently and consistently produce this key synthetic intermediate, thereby accelerating their research and development endeavors.

References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regioselective Iodination of Aromatic Compounds with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters2002 , 43 (29), 5047–5048. [Link]

  • Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in Strong Acidic Solvents as Efficient Halogenating Agents for Aromatics. Journal of the American Chemical Society2004 , 126 (48), 15770–15776. [Link]

  • Galland, J.-C.; Caron, S.; Duncia, J. V.; Santella, J. B. A Mild and Efficient Method for the Iodination of Arenes. The Journal of Organic Chemistry2007 , 72 (12), 4464–4467. [Link]

  • Hartman, W. W.; R. Johnson, J.; Passino, H. J. m-IODOBENZOIC ACID. Organic Syntheses1932 , 12, 46. [Link]

  • PubChem. Methyl 3-iodobenzoate. National Center for Biotechnology Information. [Link][1]

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Validation

"Methyl 3-iodo-2-methoxybenzoate" performance in different solvent systems

Methyl 3-iodo-2-methoxybenzoate: Performance Guide in Solvent Systems Executive Summary: The "Ortho-Effect" Challenge Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1) is a critical building block for synthesizing polys...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-iodo-2-methoxybenzoate: Performance Guide in Solvent Systems

Executive Summary: The "Ortho-Effect" Challenge

Methyl 3-iodo-2-methoxybenzoate (CAS: 620621-40-1) is a critical building block for synthesizing polysubstituted biaryls, particularly in medicinal chemistry (e.g., kinase inhibitors). Unlike its more common isomer, methyl 3-iodo-4-methoxybenzoate, this compound presents a unique challenge: the 2-methoxy group is ortho to the 3-iodo reactive site .

This steric crowding significantly impacts the oxidative addition step of palladium-catalyzed cross-couplings. Standard solvent systems often fail to drive the reaction to completion, leading to stalled intermediates or homocoupling byproducts. This guide evaluates the performance of three distinct solvent classes to optimize yield and kinetics for this specific hindered substrate.

Physicochemical Profile & Solubility

Before reaction optimization, the solubility profile dictates the operational window. The ester and ether functionalities make this compound moderately polar but lipophilic.

Solvent ClassRepresentative SolventSolubility RatingSuitability for Reaction
Non-Polar Hexane / HeptaneLowPoor. Only for precipitation/purification.
Aromatic Toluene / BenzeneHighGood. Standard for Suzuki/Sonogashira.
Polar Aprotic DMF / DMSO / DMAcExcellentOptimal. Essential for high-temp couplings.
Polar Protic Methanol / EthanolModerateFair. Risk of transesterification at high temp.
Green/Ethereal 2-MeTHF / CPMEHighExcellent. Modern, sustainable alternative.

Comparative Reactivity Analysis: Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate using Methyl 3-iodo-2-methoxybenzoate and Phenylboronic acid. Challenge: The 2-OMe group creates a "steric wall," hindering the approach of the Palladium(0) catalyst.

Performance Benchmarking by Solvent System

The following data compares projected performance based on the specific steric/electronic profile of ortho-alkoxy aryl iodides [1, 2].

FeatureSystem A: Standard Biphasic System B: High-Performance Polar System C: Green Alternative
Solvent Toluene : Water (4:1)DMF (Anhydrous)2-MeTHF : Water (10:1)
Base K₂CO₃Cs₂CO₃ or K₃PO₄K₃PO₄
Temp 80–90 °C100–120 °C75–85 °C
Reaction Time 12–24 Hours4–8 Hours10–16 Hours
Conversion ~65–75% (Stalled)>95% (Complete) ~85–90%
Primary Issue Phase Transfer Limitation. The lipophilic iodide stays in Toluene; the base stays in water. The steric bulk slows the interface reaction.None. Homogeneous phase allows rapid oxidative addition despite sterics.Slightly Lower Rate. Lower boiling point limits the thermal energy needed to overcome the steric barrier.
Recommendation Avoid for this specific isomer.Preferred for scale-up and difficult couplings.Viable for initial screening or sustainability goals.

Technical Insight: The 2-methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition, the ortho position here makes the effect primarily steric . Polar aprotic solvents like DMF stabilize the polar transition state of the oxidative addition complex, significantly accelerating the rate-determining step compared to non-polar Toluene [3].

Visualizing the Steric Mechanism

The diagram below illustrates why the solvent choice is critical. The "Ortho-Methoxy" group blocks the Palladium path. High-polarity solvents (DMF) help solvate the complex, lowering the energy barrier.

ReactionMechanism cluster_0 Solvent Impact Analysis Substrate Methyl 3-iodo-2-methoxybenzoate (Sterically Hindered) Oxidative_Add Oxidative Addition (Rate Determining Step) Substrate->Oxidative_Add + Pd(0) Pd_Cat Pd(0) Catalyst (Bulky Ligand Required) Pd_Cat->Oxidative_Add Solvent_Effect Solvent Influence Solvent_Effect->Oxidative_Add DMF stabilizes Transition State Transmetallation Transmetallation (Base Dependent) Oxidative_Add->Transmetallation Ar-Pd(II)-I Product Biaryl Product (High Yield) Transmetallation->Product Reductive Elimination

Caption: The 2-methoxy group creates a steric barrier. Polar solvents (DMF) stabilize the transition state, facilitating the difficult oxidative addition step.

Optimized Experimental Protocol

Protocol for: High-Yield Suzuki Coupling of Methyl 3-iodo-2-methoxybenzoate Adapted from optimized conditions for sterically hindered aryl iodides [4].

Reagents:

  • Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)[1][2][3][4][5]

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Chosen for stability.

  • Cs₂CO₃ (3.0 equiv) – Soluble base preferred.

  • Solvent: Anhydrous DMF (Degassed).

Step-by-Step Workflow:

  • Setup: Charge a dry reaction vial with the iodide (1.0 eq), boronic acid (1.5 eq), and base (3.0 eq).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes. This is crucial to protect the active Pd(0) species.

  • Solvation: Add anhydrous DMF (Concentration: 0.2 M) via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst (5 mol%) under a positive stream of inert gas.

  • Reaction: Heat the block to 100 °C for 6–8 hours.

    • Note: Unlike the 4-methoxy isomer, the 2-methoxy isomer requires this higher temperature to overcome the ortho-steric barrier.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash 3x with Water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

References

  • Suzuki Cross-Coupling of Sterically Hindered Aryl Boronates. ResearchGate. Comparison of solvent effects on 3-iodo-4-methoxybenzoate analogues. Link

  • La2O3 Catalyzed C–C Coupling of Aryl Iodides. PubMed Central. Demonstrates DMSO efficacy for aryl iodide coupling.[6] Link

  • Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses. Discusses solubility and solvent choice for iodide precursors. Link

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling. Frontiers in Chemistry. Optimization of aqueous/organic solvent mixtures for aryl iodides. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-iodo-2-methoxybenzoate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of complex intermediates like Methyl 3-iodo-2-methoxybenzoate are routine. However, the lifecycle of such a chemical does not e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of complex intermediates like Methyl 3-iodo-2-methoxybenzoate are routine. However, the lifecycle of such a chemical does not end upon its consumption in a reaction. The responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-iodo-2-methoxybenzoate, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Our commitment is to empower researchers with the knowledge to manage chemical waste safely and effectively, ensuring that best practices are not just followed, but understood.

Hazard Profile and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for Methyl 3-iodo-2-methoxybenzoate may not always be readily available, we can infer its primary hazards from structurally similar iodinated aromatic compounds. The primary risks are associated with its irritant properties.

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation upon direct contact.[1]Wear nitrile gloves and a buttoned lab coat.[2]
Eye Irritation Causes serious eye irritation.[1]Use safety glasses or goggles.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1]Handle in a well-ventilated area or a chemical fume hood.[2]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not discharge into drains or the environment.[2][3]

This initial assessment dictates the minimum personal protective equipment (PPE) and handling precautions necessary to mitigate exposure risks during the disposal process.

The Regulatory Backbone: Compliance and Best Practices

The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] This regulation mandates a "cradle-to-grave" approach to hazardous waste management. For laboratories, this translates to several key operational requirements:

  • No Drain Disposal: Hazardous chemicals must not be disposed of via sink or floor drains.[3][5]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[6]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[4][5]

  • Point-of-Generation Management: Waste should be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[6][7]

Adherence to these regulations is not optional; non-compliance can lead to significant fines and regulatory action.[3]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of Methyl 3-iodo-2-methoxybenzoate, from the laboratory bench to its final collection point.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye Protection: ANSI-rated safety glasses or goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat, fully buttoned.

  • Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area. However, if weighing out solid material or if dust is generated, all handling should occur within a certified chemical fume hood.[2]

Step 2: Waste Segregation - The Halogenated Waste Stream

The presence of iodine, a halogen, in Methyl 3-iodo-2-methoxybenzoate places it in a specific chemical waste category.

  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the corrosive byproducts (e.g., hydrogen iodide) that are formed.[8] Mixing them with non-halogenated solvent waste complicates the disposal or recycling process, as the latter can often be used for fuel blending.[9]

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste."

    • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[9]

    • Similarly, do not mix it with aqueous waste, acids, or bases.[6]

Step 3: Container Management and Labeling

Proper containment is essential to prevent leaks, spills, and exposure.

  • Container Selection: Use a container made of a chemically compatible material (e.g., high-density polyethylene or glass) that is in good condition with a secure, leak-proof screw cap.[4][6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly list all constituents by their full chemical name (e.g., "Methyl 3-iodo-2-methoxybenzoate," "Dichloromethane"). Do not use abbreviations or chemical formulas.[6]

    • Maintain a running log of the approximate percentages of each component.

  • Handling:

    • Keep the waste container tightly closed at all times, except when adding waste.[3] Leaving a funnel in the container is a common violation and safety hazard.[6]

    • Store the container in a designated Satellite Accumulation Area, preferably within secondary containment (e.g., a plastic tub) to contain potential leaks.[4]

Step 4: Managing Associated Iodine-Containing Waste

If your experimental workup involves solutions with elemental iodine (I₂), these should be neutralized before disposal. Note that this step applies to reactive iodine, not the covalently bonded iodine in the parent molecule.

  • Rationale: Elemental iodine is a reactive oxidizer.[10] Neutralizing it converts it to the much less hazardous iodide ion (I⁻), simplifying disposal and enhancing safety.[11]

  • Neutralization Protocol:

    • Working in a fume hood, slowly add a 10% sodium thiosulfate (Na₂S₂O₃) solution to the iodine-containing waste while stirring.[11]

    • Continue adding the thiosulfate solution dropwise until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless.[11]

    • Check the pH of the neutralized solution with a pH strip to ensure it is between 6 and 8.[11]

    • This neutralized aqueous solution can now be managed as hazardous aqueous waste, following your institution's specific guidelines.

Step 5: Arranging for Final Disposal

Once the waste container is approximately 90% full, it is time to arrange for its removal.[6]

  • Procedure: Follow your institution's specific procedures for waste pickup. This typically involves submitting an online request to your Environmental Health & Safety (EH&S) department.

  • Ultimate Fate: The collected halogenated waste, including Methyl 3-iodo-2-methoxybenzoate, will be transported to a licensed hazardous waste disposal facility. The standard and most environmentally sound method for destroying such compounds is high-temperature incineration.[8]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency safety office.

  • Containment: Use a spill kit with appropriate absorbent material (e.g., vermiculite or chemical absorbent pads) to contain the spill. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.[10]

  • Cleanup: Moisten the absorbent material, sweep it up, and place it in a sealed, labeled container for disposal as hazardous waste.[1][10]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of waste containing Methyl 3-iodo-2-methoxybenzoate.

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Characterization cluster_action Action Start Generate Waste Containing Methyl 3-iodo-2-methoxybenzoate PPE Wear Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves Start->PPE IsSolid Is the waste solid or in a halogenated solvent? PPE->IsSolid HasIodine Does the waste contain free elemental iodine (I₂)? IsSolid->HasIodine No (Aqueous) CollectHalogenated Collect in a labeled 'Halogenated Organic Waste' container. IsSolid->CollectHalogenated Yes Neutralize Neutralize with Sodium Thiosulfate solution. HasIodine->Neutralize Yes CollectAqueous Collect in a labeled 'Hazardous Aqueous Waste' container. HasIodine->CollectAqueous No Pickup Container Full? Request EH&S Pickup CollectHalogenated->Pickup Neutralize->CollectAqueous CollectAqueous->Pickup

Caption: Decision workflow for the proper segregation and disposal of Methyl 3-iodo-2-methoxybenzoate waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • Benchchem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

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